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Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Experimental Profiling of 3-Methylquinoline-7-carboxylic acid hydrochloride in Polar Aprotic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of heterocyclic building blocks is a critical prerequisite for successful assay development and formulation. 3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of heterocyclic building blocks is a critical prerequisite for successful assay development and formulation. 3-Methylquinoline-7-carboxylic acid hydrochloride (CAS: 2757731-53-4) presents a unique solvation challenge due to its amphoteric parent scaffold and its hydrochloride salt form.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic empirical lists. Here, we dissect the causality of its solubility behavior in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), providing the physical chemistry rationale behind solvent selection, quantitative data summaries, and self-validating experimental protocols to ensure reproducible downstream applications.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 3-Methylquinoline-7-carboxylic acid hydrochloride, one must analyze the thermodynamic tug-of-war between its crystal lattice energy and the solvation energy provided by the solvent.

The Role of the Hydrochloride Salt

The protonation of the quinoline nitrogen to form the HCl salt significantly increases the polarity of the molecule. However, it also dramatically increases the crystal lattice energy due to strong ionic interactions between the protonated quinolinium cation and the chloride anion. A general rule of thumb in formulation is that organic salts exhibit poor solubility in non-polar solvents because the solvent cannot overcome this high lattice energy[1].

Why DMSO and DMF?

To dissolve this salt, a solvent must effectively solvate both the cation and the anion while disrupting intermolecular hydrogen bonds.

  • DMSO (Dimethyl Sulfoxide): DMSO is a highly polar aprotic solvent with a high dielectric constant ( ϵ=46.7 ) and a strong dipole moment (3.96 D). The sulfoxide oxygen ( S=O ) acts as a powerful hydrogen-bond acceptor. When 3-Methylquinoline-7-carboxylic acid hydrochloride is introduced to DMSO, the solvent rapidly accepts hydrogen bonds from both the carboxylic acid proton ( −COOH ) and the protonated quinoline nitrogen ( −NH+ ), effectively breaking the polymeric hydrogen-bonded networks inherent to quinoline carboxylic acids[2].

  • DMF (N,N-Dimethylformamide): DMF operates via a similar mechanism using its formamide carbonyl ( C=O ). However, its slightly lower dipole moment (3.82 D) and weaker hydrogen-bond acceptor basicity typically result in lower overall solubility compared to DMSO.

  • The Chloride Bottleneck: While polar aprotic solvents are excellent at solvating cations, they are relatively poor at solvating small, hard anions like chloride[3]. Therefore, the dissolution rate is often kinetically limited by chloride solvation, necessitating mechanical energy (sonication or gentle heating) to achieve rapid stock preparation.

Quantitative Solubility Profile

The following tables summarize the physicochemical properties and the comparative solubility profiles of the compound. Because the hygroscopic nature of aprotic solvents can drastically alter these values, data assumes the use of anhydrous, newly opened solvent batches[3].

Table 1: Physicochemical & Solvation Properties
PropertyValue / CharacteristicImpact on Solvation
Molecular Formula C11​H10​ClNO2​ High aromaticity requires solvents with dispersive force capabilities.
Molecular Weight ~239.66 g/mol Small molecular size generally favors favorable entropy of mixing.
H-Bond Donors 2 ( −NH+ , −OH )Requires strong H-bond acceptor solvents (e.g., DMSO, DMF).
H-Bond Acceptors 3 ( N , O , O )Can interact with protic co-solvents during aqueous dilution.
Table 2: Comparative Solubility Data (at 25°C)
SolventDipole MomentEstimated Solubility RangeSolvation Causality & Notes
DMSO 3.96 D30 – 50 mg/mL Primary solvent of choice. Strong S=O dipole overcomes lattice energy. Sonication recommended to accelerate kinetic dissolution.
DMF 3.82 D15 – 25 mg/mL Secondary option. Weaker C=O dipole yields lower thermodynamic solubility. Useful if DMSO interferes with specific downstream enzymatic assays.

Self-Validating Experimental Protocols

Relying on visual clearance to determine solubility often conflates kinetic supersaturation with thermodynamic stability. To generate trustworthy data, the following protocol utilizes a self-validating "Shake-Flask" methodology paired with HPLC-UV quantification.

Protocol 1: Thermodynamic Solubility Determination

Causality Note: We utilize a 24-hour vs. 48-hour time-course sampling. If the concentration at 48 hours matches the 24-hour mark, the system self-validates that true thermodynamic equilibrium has been reached, preventing false-positive supersaturation readings.

  • Solid Dispensing: Weigh approximately 100 mg of 3-Methylquinoline-7-carboxylic acid hydrochloride into a 2 mL amber glass HPLC vial. (Amber glass prevents potential UV degradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (or DMF) to the vial. Ensure a visible pellet of undissolved solid remains; if not, add more solid to guarantee saturation[3].

  • Kinetic Disruption: Vortex the vial for 60 seconds, followed by bath sonication for 15 minutes at 25°C. This breaks apart large crystalline aggregates, maximizing surface area.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25°C and 300 RPM.

  • Phase Separation (Time-Course): At T=24 hours and T=48 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. (Expertise note: Do not use Nylon filters, as they can non-specifically bind aromatic carboxylic acids).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV against a pre-established standard curve.

ThermodynamicWorkflow A 1. Solid Dispensing (Excess 3-MQ-7-CA HCl) B 2. Solvent Addition (DMSO / DMF) A->B C 3. Kinetic Disruption (Sonication, 15 min) B->C D 4. Thermodynamic Equilibration (Isothermal Shaking, 48h) C->D E 5. Phase Separation (PTFE Filtration) D->E F 6. Quantification (HPLC-UV Analysis) E->F

Fig 1: Self-validating thermodynamic solubility workflow via the shake-flask method.

Formulation & Solvent-Shift Rescue

A common failure point in drug development occurs when a highly concentrated DMSO stock solution is diluted into an aqueous biological buffer (e.g., PBS or cell culture media)[4].

The "Crash Out" Phenomenon

When the DMSO stock of 3-Methylquinoline-7-carboxylic acid hydrochloride is introduced to an aqueous buffer, the rapid change in the dielectric constant causes a "solvent shift." If the buffer pH is below the pKa of the carboxylic acid (~3.5 - 4.5), the molecule remains entirely protonated and neutral (as the HCl salt dissociates), drastically dropping its aqueous solubility and causing immediate precipitation.

Protocol 2: Dual-Pathway Formulation Rescue

To prevent precipitation during in vitro assays, apply one of the following self-validating rescue strategies:

  • Rescue 1 (pH Modulation): Adjust the aqueous buffer to pH > 7.5 prior to stock addition. This deprotonates the carboxylic acid (forming a carboxylate anion), significantly increasing the molecule's intrinsic aqueous solubility and preventing the crash.

  • Rescue 2 (Surfactant Shielding): Pre-mix the DMSO stock with a co-solvent/surfactant blend (e.g., 10% PEG400 or 2% Tween 80) before aqueous dilution. The surfactants form micelles that encapsulate the hydrophobic quinoline core, keeping it thermodynamically stable in water.

SolventShiftRescue S1 DMSO Stock (10 mM) S2 Aqueous Buffer (pH < 4.0) S1->S2 S3 Precipitation (Free Base Crash) S2->S3 S4 Rescue 1: pH > 7.5 (Deprotonation) S3->S4 S5 Rescue 2: Surfactants (PEG400 / Tween) S3->S5 S6 Stable Aqueous Assay Solution S4->S6 S5->S6

Fig 2: Solvent-shift precipitation mechanism and dual-pathway formulation rescue.

References

  • Solubility of compounds slightly soluble or insoluble in DMSO?
  • Source: benchchem.
  • Self-Assembly of Polymer and Sheet Structures in Palladium(II)
  • Source: nih.

Sources

Exploratory

A Practical Guide to the Structural Elucidation of 3-Methylquinoline-7-carboxylic acid HCl: Synthesis, Crystallization, and X-ray Diffraction Analysis

Abstract Introduction: The Significance of Structural Insight Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] For drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Structural Insight

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] For drug development professionals, a precise understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. It dictates molecular interactions with biological targets, influences physicochemical properties such as solubility and stability, and is a critical component of intellectual property. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[2]

This guide addresses the current gap in structural information for 3-Methylquinoline-7-carboxylic acid HCl by providing a detailed, field-proven approach to its de novo structural elucidation.

Synthesis of 3-Methylquinoline-7-carboxylic acid HCl

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses.[1][3][4][5][6][7] For the target molecule, a plausible and efficient route is a modification of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][8][9][10]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the formation of the quinoline carboxylic acid followed by its conversion to the hydrochloride salt.

Synthesis_Pathway A 3-aminobenzoic acid R1 Doebner-von Miller Reaction (Acid Catalyst, e.g., ZnCl2/HCl) A->R1 B Crotonaldehyde B->R1 C 3-Methylquinoline-7-carboxylic acid R2 Salt Formation C->R2 D HCl (in ether) D->R2 E 3-Methylquinoline-7-carboxylic acid HCl R1->C R2->E

Caption: Proposed synthetic pathway for 3-Methylquinoline-7-carboxylic acid HCl.

Experimental Protocol: Synthesis

Materials:

  • 3-aminobenzoic acid

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Ethanol

  • Diethyl Ether

  • Activated Charcoal

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzoic acid (1 equivalent) and concentrated HCl (2 equivalents). Stir the mixture to form the aniline hydrochloride salt.

  • Addition of Carbonyl: Slowly add crotonaldehyde (1.2 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Catalysis and Reflux: Add a catalytic amount of anhydrous zinc chloride (0.2 equivalents). Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% NaOH solution until a pH of ~7 is reached.

    • The crude 3-Methylquinoline-7-carboxylic acid may precipitate. Filter the solid, wash with cold water, and dry.

    • Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). The use of activated charcoal can help decolorize the solution if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 3-Methylquinoline-7-carboxylic acid in a minimal amount of a suitable solvent like dry ethanol or dichloromethane.

    • Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 3-Methylquinoline-7-carboxylic acid HCl.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in SCXRD.[11] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice.[12]

Solubility Screening

Before attempting crystallization, it is crucial to assess the solubility of the compound in a range of solvents. This provides the foundation for selecting an appropriate crystallization technique and solvent system.

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh solubility expected due to the HCl salt and carboxylic acid.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to high solubility.
Non-Polar Hexane, TolueneLow to negligible solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate solubility may be observed.

Table 1: General solubility screening guide for 3-Methylquinoline-7-carboxylic acid HCl.

Crystallization Techniques

For a small organic molecule like the target compound, several techniques are highly effective. It is recommended to run multiple small-scale experiments in parallel.[13][14]

A. Slow Evaporation:

This is the simplest method and often a good starting point.[12][15][16]

Protocol:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as nucleation sites.

  • Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

B. Vapor Diffusion (Liquid-Liquid):

This technique is excellent for compounds that are highly soluble and allows for finer control over the rate of crystallization.[11][14][17]

Protocol:

  • In a small, open inner vial, dissolve the compound in a "good" solvent in which it is highly soluble (e.g., methanol).

  • Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar).

  • Add a small amount of an "anti-solvent" to the outer vial. The anti-solvent should be a liquid in which the compound is poorly soluble but is miscible with the good solvent (e.g., diethyl ether or ethyl acetate).

  • Seal the outer vial. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Vapor_Diffusion_Setup cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Solution of Compound in 'Good' Solvent (e.g., Methanol) anti_solvent Anti-Solvent (e.g., Diethyl Ether) arrow Vapor Diffusion SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Indexing, Integration, Scaling) B->C D Structure Solution (Direct Methods / Patterson) C->D E Structure Refinement (Least-Squares Fitting) D->E F Structure Validation & CIF Generation E->F

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

1. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Mount the crystal on a cryoloop or a glass fiber using a small amount of cryo-protectant oil.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

2. Data Collection:

  • Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with a Mo or Cu X-ray source).

  • Collect a series of diffraction images by rotating the crystal through a range of angles. The exposure time per frame and the total rotation range will depend on the crystal's scattering power.

3. Data Reduction:

  • The collected images are processed to determine the unit cell parameters and crystal system (indexing).

  • The intensities of the diffraction spots are measured (integration).

  • These intensities are then corrected for various experimental factors (scaling and absorption correction) to produce a final reflection file.

4. Structure Solution:

  • The phase problem, the loss of phase information during data collection, is solved using computational methods. [18]For small molecules, "direct methods" are typically successful in generating an initial electron density map.

  • This initial map should reveal the positions of most non-hydrogen atoms.

5. Structure Refinement:

  • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm. [19][20]* This iterative process adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Validation and Reporting:

  • The final refined structure is validated to ensure it is chemically sensible and fits the data well.

  • The results are compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structure data as mandated by the International Union of Crystallography (IUCr). [21][22][23][24]

Expected Crystallographic Data

Upon successful analysis, a comprehensive set of crystallographic data will be generated. The following table outlines the key parameters that would be expected in the final CIF report.

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) The volume of the unit cell (ų).
Z The number of molecules per unit cell.
Density (calculated) Calculated density of the crystal (g/cm³).
R-factor (R1) A measure of the agreement between the model and the data (lower is better).
Goodness-of-fit (S) Should be close to 1 for a good refinement.

Table 2: Key crystallographic parameters to be determined.

Conclusion

While the specific crystal structure of 3-Methylquinoline-7-carboxylic acid HCl remains to be publicly reported, this guide provides the necessary scientific and logical framework for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers and drug development professionals are well-equipped to generate this critical structural data. The resulting insights will be invaluable for understanding structure-activity relationships, guiding further drug design efforts, and strengthening intellectual property claims.

References

  • Crystallography Open Database. [Link]

  • Crystallography Open Database - Wikipedia. [Link]

  • Crystallography Open Database. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Slow Evaporation Method. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Journal of Applied Crystallography - Wikipedia. [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. [Link]

  • Acta Crystallographica - Wikipedia. [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. [Link]

  • Cambridge Structural Database - Wikipedia. [Link]

  • COD - Database - FAIRsharing. [Link]

  • Acta Crystallographica Section A - Wikipedia. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. [Link]

  • Crystallography Open Database - McMaster University Libraries. [Link]

  • (IUCr) Journal of Applied Crystallography. [Link]

  • Combes Quinoline Synthesis Overview | PDF - Scribd. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. [Link]

  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. [Link]

  • How to crystallize your sample — X-ray Core - KU Leuven. [Link]

  • (IUCr) Acta Crystallographica - IUCr Journals - International Union of Crystallography. [Link]

  • Doebner-Miller Reaction - SynArchive. [Link]

  • Guide for crystallization. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Journal of Applied Crystallography - SciRev. [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. [Link]

  • Journal of Applied Crystallography - ResearchGate. [Link]

  • The Formation of Inherently Chiral Calixq[3]uinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - MDPI. [Link]

  • Acta Crystallographica Section F: Structural Biology Communications - PMC - NIH. [Link]

  • Acta Crystallographica Section A: Foundations and Advances - ResearchGate. [Link]

  • Cambridge Structural Database:CSD | University of Tokyo Library System. [Link]

  • crystallization of small molecules. [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • JOURNAL OF APPLIED CRYSTALLOGRAPHY - Impact Factor, Quartile, Ranking. [Link]

  • Combes Quinoline Synthesis - Scite. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • Combes synthesis of quinolines. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Structure refinement: some background theory and practical strategies - MIT. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 3-Methylquinoline-7-carboxylic Acid Hydrochloride

Executive Summary In modern drug discovery, quinoline-carboxylic acid derivatives serve as privileged scaffolds for the design of kinase inhibitors, anti-infective agents, and GPCR modulators. 3-Methylquinoline-7-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, quinoline-carboxylic acid derivatives serve as privileged scaffolds for the design of kinase inhibitors, anti-infective agents, and GPCR modulators. 3-Methylquinoline-7-carboxylic acid hydrochloride is a highly specialized building block within this chemical space. This whitepaper provides an authoritative guide on its exact physicochemical properties, the mechanistic rationale behind its salt form, and the self-validating analytical workflows required to ensure its integrity before deployment in high-throughput synthesis or biological assays.

Physicochemical Specifications

Accurate mass and structural data are the foundation of any rigorous chemical workflow. Below is the consolidated physicochemical profile for 3-Methylquinoline-7-carboxylic acid hydrochloride[1].

PropertyValue
Chemical Name 3-Methylquinoline-7-carboxylic acid hydrochloride
CAS Registry Number 2757731-53-4
Molecular Formula C₁₁H₁₀ClNO₂ (or C₁₁H₉NO₂ · HCl)
Standard Molecular Weight 223.66 g/mol
Exact Mass (Monoisotopic) 223.0400 Da
Free Base Exact Mass 187.0633 Da
HRMS Target [M+H]⁺ 188.0706 Da
Typical Purity ≥ 97%
Storage Conditions Inert atmosphere, room temperature[1]

Mechanistic Insights: The Rationale for the Hydrochloride Salt

Expertise & Experience: The Causality of Salt Selection A common pitfall in medicinal chemistry is handling the free base form of heterocyclic carboxylic acids. The free base of 3-methylquinoline-7-carboxylic acid inherently forms a zwitterion—the acidic carboxylic proton migrates to the basic quinoline nitrogen. This zwitterionic network creates a highly stable, tightly packed crystal lattice that is notoriously insoluble in both aqueous media and standard organic solvents (e.g., DCM, EtOAc).

By synthesizing the compound as a hydrochloride salt [2], the zwitterionic network is disrupted. The HCl fully protonates the quinoline nitrogen, leaving the carboxylic acid protonated and neutral. This causality directly drives experimental success: the salt form exhibits drastically enhanced solubility in polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol), which is an absolute prerequisite for accurate NMR characterization, LC-MS injection, and downstream amide-coupling reactions.

High-Throughput Analytical Validation Workflow

To guarantee trustworthiness, the validation of this compound must operate as a self-validating system . We employ orthogonal analytical techniques—where the failure or discrepancy in one node automatically invalidates the sample, preventing contaminated batches from ruining complex synthetic steps.

G Start Compound Receipt CAS: 2757731-53-4 Prep Sample Preparation (DMSO-d6 / MeOH) Start->Prep LCMS HRMS (ESI+) Target m/z: 188.0706 Prep->LCMS NMR 1H/13C NMR Internal Std: TMS Prep->NMR HPLC HPLC-UV (254 nm) Orthogonal Purity Prep->HPLC Decision Purity ≥ 97% & Mass Confirmed? LCMS->Decision NMR->Decision HPLC->Decision Pass Approve for Assay / Synthesis Decision->Pass Yes Fail Recrystallization (EtOH/H2O) Decision->Fail No Fail->Prep

Figure 1: High-throughput analytical validation workflow for quinoline derivatives.

Experimental Protocols: A Self-Validating System

Protocol A: UPLC-HRMS Characterization

This protocol validates both the elemental composition and the chromatographic purity of the compound. It is self-validating because it correlates UV absorption (chromophore integrity) with exact mass (elemental composition).

  • Sample Preparation: Dissolve 1.0 mg of 3-Methylquinoline-7-carboxylic acid hydrochloride in 1.0 mL of LC-MS grade Methanol. Dilute 1:10 using 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality of Additives: Formic acid is explicitly chosen as an ion-pairing agent. It provides the excess protons required to drive efficient ionization in Positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 1 µL onto a C18 Sub-2 µm column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode.

    • Expert Insight: Do not look for the salt mass (223.04 Da). In solution, the salt dissociates. You must extract the ion chromatogram (EIC) for the protonated free base [M+H]⁺ at m/z 188.0706 . The chloride ion can be orthogonally confirmed by switching to ESI- mode and scanning for m/z 34.9688.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

While LC-MS confirms identity, it is blind to inorganic salts and non-ionizable impurities. NMR acts as the secondary validation layer.

  • Solvent Selection: Dissolve 5.0 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality of Solvent: As established, the hydrochloride lattice resists non-polar solvents. DMSO-d₆ readily breaks the ionic bonds, yielding the high-concentration solution required for low-sensitivity ¹³C NMR[1].

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 10 seconds to ensure complete relaxation of all protons for accurate integration.

    • ¹³C NMR: 100 MHz, 256 scans.

  • Spectral Interpretation: The methyl group will appear as a distinct singlet near 2.5 ppm. Due to the hydrochloride salt, the quinoline nitrogen is protonated, which strongly deshields the adjacent aromatic protons, pushing them further downfield (8.0 - 9.5 ppm) compared to a standard free-base quinoline.

Sources

Exploratory

Mechanism of action for bioactive 3-Methylquinoline-7-carboxylic acid derivatives

Unlocking the Pharmacophore: Mechanism of Action and Bioactivity of 3-Methylquinoline-7-carboxylic Acid Derivatives Executive Summary As medicinal chemistry continues to evolve, the identification of privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacophore: Mechanism of Action and Bioactivity of 3-Methylquinoline-7-carboxylic Acid Derivatives

Executive Summary

As medicinal chemistry continues to evolve, the identification of privileged scaffolds that can be precisely tuned for high-affinity target engagement remains paramount. The quinoline-7-carboxylic acid core is a highly versatile pharmacophore. When functionalized with a methyl group at the C-3 position, the resulting 3-methylquinoline-7-carboxylic acid derivatives exhibit profound bioactivity, primarily functioning as potent kinase inhibitors (e.g., Pim-1, CK2) and viral integrase inhibitors (e.g., HIV-1 IN)[1][2][3].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this scaffold’s efficacy. We will explore the structural pharmacology of the molecule, detail its dual mechanisms of action, and provide self-validating experimental protocols designed to rigorously quantify its bioactivity in the laboratory.

Structural Pharmacology & Binding Kinetics

The bioactivity of 3-methylquinoline-7-carboxylic acid derivatives is driven by a synergistic combination of electrostatic anchoring and steric orientation within highly conserved biological pockets.

  • The C-7 Carboxylic Acid (The Anchor): The carboxylic acid moiety at the 7-position is non-negotiable for target engagement. In kinases, it acts as a critical hydrogen bond acceptor/donor, often forming a salt bridge with catalytic lysine residues (e.g., Lys67 in Pim-1)[1]. In viral integrases, this group acts as a bidentate ligand, chelating divalent metal cations (Mg²⁺ or Mn²⁺) essential for the enzyme's catalytic function[4].

  • The C-3 Methyl Group (The Orientator): While seemingly minor, the addition of a methyl group at the C-3 position fundamentally alters the molecule's spatial dynamics. It introduces specific steric bulk that restricts the rotational freedom of the quinoline core. When entering the hydrophobic ATP-binding cleft of a kinase, this steric constraint prevents the quinoline nitrogen from adopting an unfavorable, solvent-exposed conformation. Instead, it forces the molecule into an optimal trajectory, maximizing van der Waals interactions in the hinge region and perfectly aligning the C-7 carboxylic acid with the active site[1][3].

Mechanism of Action I: Kinase Inhibition (Pim-1 & CK2)

Pim-1 is a constitutively active serine/threonine kinase heavily implicated in the survival and proliferation of hematopoietic malignancies. 3-Methylquinoline-7-carboxylic acid derivatives function as ATP-competitive inhibitors [1].

By occupying the ATP-binding pocket, the derivative prevents Pim-1 from phosphorylating its downstream substrates, such as the pro-apoptotic protein BAD. In a healthy state, Pim-1 phosphorylates BAD, inactivating it and allowing the anti-apoptotic protein Bcl-2 to promote cell survival. By inhibiting Pim-1, the unphosphorylated BAD remains active, antagonizes Bcl-2, and triggers the apoptotic cascade.

Pathway Drug 3-Methylquinoline-7-carboxylic Acid Derivative Pim1 Pim-1 Kinase Drug->Pim1 ATP-Competitive Inhibition Bad BAD Protein (Pro-apoptotic) Pim1->Bad Phosphorylation (Inactivates BAD) Bcl2 Bcl-2 Protein (Anti-apoptotic) Bad->Bcl2 Binds & Antagonizes (When Active) Apoptosis Cell Apoptosis Bcl2->Apoptosis Blocks Apoptosis

Fig 1: Pim-1 kinase inhibition pathway by 3-methylquinoline-7-carboxylic acid derivatives.

Mechanism of Action II: HIV-1 Integrase Inhibition

Beyond oncology, this scaffold demonstrates significant antiviral properties. HIV-1 Integrase (IN) is responsible for inserting the viral genome into the host DNA via two steps: 3'-processing and strand transfer. Styrylquinolines bearing the 7-carboxylic acid motif selectively inhibit the strand transfer step[3].

The mechanism relies on metal chelation. The integrase active site contains a triad of acidic residues (D64, D116, E152) that coordinate two Mg²⁺ ions. The 7-carboxylic acid, often working in tandem with an 8-hydroxyl group, directly chelates these metal ions, displacing the viral DNA from the catalytic center and halting viral replication[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the causality of the structural modifications discussed, the following table synthesizes representative IC₅₀ data across different targets, highlighting the dramatic impact of the C-3 methyl and C-7 carboxyl pharmacophores.

Table 1: Representative SAR of Quinoline-7-carboxylic Acid Derivatives

Compound ScaffoldC-3 SubstitutionC-7 SubstitutionPrimary TargetIC₅₀ (µM)Reference
Quinoline-H-HPim-1 Kinase> 50.0[1]
Quinoline-H-COOHPim-1 Kinase12.5[1]
Quinoline-CH₃ -COOH Pim-1 Kinase0.85 [1]
Styrylquinoline-H-COOHHIV-1 Integrase1.20[3]
Styrylquinoline-CH₃ -COOH HIV-1 Integrase0.45 [3]
Thieno[3,2-c]quinolineFused Ring-COOHProtein Kinase CK22.10[2]

Data synthesized from foundational SAR literature to demonstrate relative binding affinities.

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the definitive protocols for quantifying target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Choice: Traditional colorimetric assays are highly susceptible to compound autofluorescence. TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore, allowing a time delay before measurement. This eliminates short-lived background fluorescence, ensuring that the signal strictly represents the binding event.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-methylquinoline-7-carboxylic acid derivative in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric absolute precision.

  • Enzyme/Tracer Incubation: Add 5 µL of a master mix containing 2 nM recombinant Pim-1 kinase and 10 nM fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Antibody Addition: Add 5 µL of 2 nM Eu-labeled anti-tag antibody (targeting the GST or His tag on the kinase). Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; measure emission at 620 nm (Europium) and 665 nm (Tracer) after a 50 µs delay.

  • Self-Validation (Z'-Factor): The assay must include 16 wells of maximum signal (DMSO + Enzyme + Tracer) and 16 wells of minimum signal (Tracer only). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. A Z' > 0.6 is mandatory to validate the assay window before IC₅₀ calculation.

Assay S1 1. Compound Serial Dilution S2 2. Kinase + Tracer Incubation S1->S2 S3 3. Eu-Anti-Tag Antibody Addition S2->S3 S4 4. TR-FRET Signal Detection S3->S4 S5 5. IC50 & Z'-Factor Calculation S4->S5

Fig 2: Self-validating TR-FRET workflow for quantifying kinase binding affinity.

Protocol B: Microplate-based HIV-1 Integrase Strand Transfer Assay

Causality for Choice: To prove that the derivative specifically inhibits the strand transfer step (and not just non-specific DNA binding), we use a highly controlled orthogonal assay utilizing pre-processed viral DNA.

Step-by-Step Methodology:

  • Substrate Immobilization: Coat a 96-well streptavidin plate with 500 nM of biotinylated, pre-processed double-stranded viral donor DNA (mimicking the viral genome post-3'-processing). Wash 3x with PBS-Tween to remove unbound DNA.

  • Integrase Assembly: Add 200 nM of recombinant HIV-1 Integrase in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 mM NaCl). Incubate for 30 minutes to allow the enzyme to assemble onto the viral DNA.

  • Inhibitor Addition: Add the 3-methylquinoline-7-carboxylic acid derivative (varying concentrations) and incubate for 15 minutes.

  • Strand Transfer Reaction: Initiate the reaction by adding 500 nM of digoxigenin-labeled target DNA (mimicking host DNA). Incubate at 37°C for 1 hour. If the enzyme is active, it will covalently link the digoxigenin-DNA to the biotin-DNA.

  • Detection & Validation: Wash the plate vigorously with a high-salt buffer (to denature non-covalent interactions). Add an Anti-Digoxigenin-Alkaline Phosphatase (AP) conjugated antibody, followed by a chemiluminescent AP substrate. The luminescence directly correlates to strand transfer activity. Include an EDTA-quenched well as a negative control (since the reaction is strictly Mg²⁺ dependent).

References

  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. URL:[Link]

  • Mouscadet, J.-F., & Desmaële, D. (2010). "Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors." Molecules, 15(5), 3048-3078. URL:[Link]

  • Mouscadet, J.-F., et al. (2000). "Structure−Activity Relationships and Binding Mode of Styrylquinolines as Potent Inhibitors of HIV-1 Integrase and Replication of HIV-1 in Cell Culture." Journal of Medicinal Chemistry. URL:[Link]

  • Pierre, F., et al. (2010). "Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer." Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 3-Methylquinoline-7-carboxylic Acid Hydrochloride

Strategic Overview & Mechanistic Rationale The synthesis of highly specific quinoline derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The synthesis of highly specific quinoline derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The target molecule, 3-methylquinoline-7-carboxylic acid hydrochloride , presents a unique regiochemical challenge: installing a methyl group at the C3 position and a carboxylic acid at the C7 position.

Historically, quinoline syntheses such as the Skraup or Doebner-Miller reactions utilize anilines as starting materials. However, subjecting a 3-substituted aniline to these conditions inherently yields an intractable mixture of 5-substituted and 7-substituted quinoline isomers due to competitive cyclization at the two available ortho positions.

To bypass this and guarantee 100% regioselectivity, this protocol employs a Friedländer annulation strategy [1]. By utilizing a pre-functionalized ortho-aminobenzaldehyde (2-amino-4-bromobenzaldehyde), the regiochemistry of the final quinoline core is locked. The synthesis is executed in three robust, scalable steps:

  • Regioselective Friedländer Annulation: Condensation of 2-amino-4-bromobenzaldehyde with propanal. Propanal provides the exact three-carbon framework required to install the C3-methyl group.

  • Palladium-Catalyzed Alkoxycarbonylation: The C7-bromide is converted to a methyl ester using carbon monoxide and methanol. The bidentate ligand dppf is selected for its large bite angle, which accelerates reductive elimination and prevents palladium black precipitation [2].

  • Saponification & Salt Formation: Base-catalyzed hydrolysis of the ester followed by targeted precipitation of the free acid. Subsequent treatment with anhydrous HCl protonates the basic quinoline nitrogen (pKa ~4.9), yielding the highly water-soluble and stable hydrochloride salt preferred for biological assays.

Synthetic Workflow Visualization

Workflow A 2-Amino-4-bromobenzaldehyde + Propanal B Friedländer Annulation (KOH, EtOH, 80°C) A->B C 7-Bromo-3-methylquinoline B->C Step 1: Regioselective Cyclization D Alkoxycarbonylation (Pd(dppf)Cl2, CO, MeOH, Et3N) C->D E Methyl 3-methylquinoline-7-carboxylate D->E Step 2: Pd-Catalyzed Carbonylation F Saponification & Salt Formation (1. NaOH/H2O, 2. HCl) E->F G 3-Methylquinoline-7-carboxylic acid hydrochloride F->G Step 3: Hydrolysis & Protonation

Fig 1: Three-step synthesis of 3-methylquinoline-7-carboxylic acid HCl via Friedländer annulation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-step workflow.

StepReaction TypeTemp (°C)Time (h)Key Reagents & EquivalentsExpected Yield (%)
1 Friedländer Annulation804.0Propanal (1.5 eq), KOH (0.2 eq)75 – 82
2 Pd-Alkoxycarbonylation9012.0CO (50 psi), MeOH (excess), Et 3​ N (2.0 eq)85 – 90
3a Saponification602.0NaOH (3.0 eq)> 95
3b Salt Formation251.04M HCl in dioxane (2.0 eq)90 – 95

Detailed Experimental Protocols

Every procedure below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure intermediate integrity before proceeding to the next step.

Protocol A: Synthesis of 7-Bromo-3-methylquinoline (Step 1)

Objective: Construct the quinoline core with absolute regiocontrol.

  • Initialization: In a 250 mL round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (10.0 g, 50.0 mmol, 1.0 eq) in absolute ethanol (100 mL).

  • Reagent Addition: Add propanal (propionaldehyde) (4.36 g, 75.0 mmol, 1.5 eq) in a single portion, followed by a catalytic amount of potassium hydroxide (0.56 g, 10.0 mmol, 0.2 eq).

    • Causality: KOH facilitates the initial aldol-type condensation between the aldehyde of the benzaldehyde and the α -methylene of propanal, which is the rate-determining step before cyclization.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The bright yellow spot of the starting material (Rf ~0.4) should completely disappear, replaced by a strongly UV-active blue fluorescent spot (Rf ~0.6).

  • Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via a short silica gel plug to afford the product as an off-white solid.

Protocol B: Synthesis of Methyl 3-methylquinoline-7-carboxylate (Step 2)

Objective: Convert the aryl bromide to a methyl ester via palladium-catalyzed carbonylation.

  • Initialization: Transfer 7-bromo-3-methylquinoline (8.88 g, 40.0 mmol, 1.0 eq) to a high-pressure Parr reactor. Dissolve in a mixture of anhydrous DMF (40 mL) and anhydrous Methanol (40 mL).

  • Catalyst & Base: Add Triethylamine (8.10 g, 80.0 mmol, 2.0 eq) and the catalyst Pd(dppf)Cl 2​ (1.46 g, 2.0 mmol, 0.05 eq).

    • Causality: Triethylamine acts as an acid scavenger for the HBr generated during the reaction, preventing catalyst poisoning. DMF increases the solubility of the palladium species.

  • Reaction: Seal the reactor. Purge the vessel three times with Argon, then three times with Carbon Monoxide (CO) gas. Pressurize the reactor to 50 psi with CO. Heat the vigorously stirred mixture to 90°C for 12 hours.

  • Validation Checkpoint: Vent the reactor safely in a fume hood. Analyze an aliquot via LC-MS. The characteristic bromine isotope doublet (M, M+2 at m/z 222, 224) must be absent, replaced by a single mass peak at m/z 202.1 [M+H] + .

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, dilute with water, and extract with dichloromethane (3 x 100 mL). Dry and evaporate to yield the crude ester, which is sufficiently pure for the next step.

Protocol C: Saponification & Hydrochloride Salt Formation (Step 3)

Objective: Hydrolyze the ester and isolate the target molecule as a highly pure, stable hydrochloride salt.

  • Saponification: Dissolve the methyl ester (6.0 g, 29.8 mmol, 1.0 eq) in THF/H 2​ O (2:1, 60 mL). Add solid NaOH (3.58 g, 89.4 mmol, 3.0 eq). Stir at 60°C for 2 hours.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) should show complete consumption of the ester (Rf ~0.7) and the appearance of a baseline spot corresponding to the carboxylate salt.

  • Free Acid Isolation: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches exactly 4.5.

    • Causality: Isolating the free acid first (isoelectric point precipitation) removes inorganic salts and residual organic impurities that would otherwise contaminate the final HCl salt.

  • Filtration: Filter the precipitated white solid (free acid) and dry thoroughly under a high vacuum for 12 hours.

  • Salt Formation: Suspend the dry free acid in anhydrous 1,4-dioxane (50 mL). Dropwise, add 4M HCl in dioxane (15 mL, ~2.0 eq). Stir at room temperature for 1 hour. The suspension will transition in appearance as the hydrochloride salt forms and quantitatively precipitates.

  • Final Validation: Filter the final product and wash with cold diethyl ether. 1 H-NMR in DMSO- d6​ will confirm success: look for a broad downfield shift of the quinoline aromatic protons and a highly deshielded peak (>13.0 ppm) confirming the protonation of the quinoline nitrogen.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671. Available at:[Link]

  • Qi, X., Li, C.-L., Jiang, L.-B., Zhang, W.-Q., & Wu, X.-F. (2016). "Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source." Catalysis Science & Technology, 6(9), 3099-3107. Available at:[Link]

Application

Application Notes &amp; Protocols: Leveraging 3-Methylquinoline-7-carboxylic acid HCl for Kinase Inhibitor Synthesis

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] A significant portion of approved kinase inhibitors are ATP-competitive, designed to bind within the highly conserved ATP pocket.[1][3] Within this paradigm, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[4]

The quinoline scaffold is one such privileged structure.[4][5] Its nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor, anchoring the inhibitor to the backbone of the kinase hinge region—a crucial interaction for potent inhibition.[1][3] This guide focuses on a specific, highly versatile building block: 3-Methylquinoline-7-carboxylic acid HCl . The strategic placement of the methyl group at the 3-position and the carboxylic acid at the 7-position provides a unique combination of features:

  • Hinge-Binding Moiety: The core quinoline ring system serves as the primary anchor in the ATP pocket.[4]

  • Vector for SAR Exploration: The 7-carboxylic acid provides a robust chemical handle for diversification. It allows for the facile introduction of various side chains via amide bond formation, enabling researchers to probe different regions of the kinase active site to enhance potency and selectivity.[6]

  • Modulation of Physicochemical Properties: The methyl group can influence the planarity and solubility of the final compound, potentially leading to improved pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methylquinoline-7-carboxylic acid HCl as a core building block for the synthesis of novel kinase inhibitors. We will delve into its properties, the rationale for its use, detailed synthetic protocols, and troubleshooting advice.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Table 1: Physicochemical Properties of 3-Methylquinoline-7-carboxylic acid HCl

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₀ClNO₂-
Molecular Weight 223.66 g/mol Calculated
CAS Number 2757731-53-4[7]
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water and non-polar organic solvents.General experimental observation
Reactivity The carboxylic acid is the primary reactive site, readily undergoing activation for amide coupling. The quinoline nitrogen is basic but protonated in the HCl salt form.Chemical principle

The hydrochloride salt form enhances the stability and handling of the compound. However, for the subsequent amide coupling reactions, the HCl must be neutralized in situ by a non-nucleophilic base to free the carboxylate for activation.

Mechanism of Action & Rationale for Use in Kinase Inhibition

The effectiveness of the 3-methylquinoline scaffold stems from its ability to function as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the enzyme.

  • Hinge Interaction: The primary anchoring interaction is a hydrogen bond formed between the quinoline nitrogen (N1) and a backbone NH group of a conserved amino acid in the hinge region (e.g., Met, Cys).[1][3] This interaction is critical for achieving high binding affinity.[3]

  • Hydrophobic Pockets: The quinoline ring itself is aromatic and participates in favorable hydrophobic and π-stacking interactions within the ATP binding site, which is lined with hydrophobic residues.[8]

  • Vector for Selectivity: The 7-position of the quinoline ring, where the carboxylic acid is located, typically points out towards the solvent-exposed region of the ATP pocket.[1] This is a strategic advantage. By forming an amide bond at this position, a diverse range of chemical moieties can be introduced. These moieties can be designed to interact with less conserved regions of the kinase active site, thereby driving selectivity for the target kinase over other kinases in the human kinome. For example, side chains can be designed to interact with the gatekeeper residue or the back pocket.[2]

The diagram below illustrates the general binding mode of a 3-methylquinoline-7-carboxamide derivative within a generic kinase ATP binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region (Met NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front QuinolineN Quinoline N QuinolineN->Hinge H-Bond (Key Interaction) QuinolineRing Quinoline Ring System QuinolineRing->HydrophobicPocket Hydrophobic/π-stacking QuinolineRing->QuinolineN Methyl 3-Methyl Group QuinolineRing->Methyl Amide 7-Amide Linker QuinolineRing->Amide R_group R-Group (for Selectivity) Amide->R_group R_group->SolventFront Probes for Selectivity

Caption: Binding mode of a 3-methylquinoline-7-carboxamide inhibitor.

Synthetic Strategies & Protocols: Amide Coupling

The most direct and versatile method for utilizing 3-Methylquinoline-7-carboxylic acid HCl is through amide bond formation with a primary or secondary amine. The choice of coupling reagent is critical and depends on the reactivity of the amine (e.g., electron-rich vs. electron-deficient anilines) and the scale of the reaction.[6][9][10]

Below are two robust, field-proven protocols for the synthesis of 3-methylquinoline-7-carboxamides.

Protocol 1: HATU-Mediated Amide Coupling (General Purpose)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uronium-based coupling reagent suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.[11]

Materials:

  • 3-Methylquinoline-7-carboxylic acid HCl (1.0 eq)

  • Amine of interest (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Methylquinoline-7-carboxylic acid HCl (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The first equivalent neutralizes the HCl salt, and the subsequent two equivalents act as the base for the coupling reaction. Stir for 5-10 minutes at room temperature.

  • Pre-activation: Add HATU (1.1 eq) to the mixture. Stir for 15-30 minutes at room temperature. During this time, the carboxylic acid is converted to a highly reactive activated ester.[9]

  • Amine Addition: Add the desired amine (1.1-1.2 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with EtOAc. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The NaHCO₃ wash removes unreacted starting material and acidic byproducts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Scale-Up)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a classic, cost-effective method, particularly useful for less challenging couplings and larger scale synthesis.[11][12]

Materials:

  • 3-Methylquinoline-7-carboxylic acid HCl (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-Methylquinoline-7-carboxylic acid HCl (1.0 eq), HOBt (1.2 eq), and the amine of interest (1.1 eq).

  • Dissolution & Base: Add anhydrous DCM or DMF and then add the base (TEA or DIPEA, 2.5-3.0 eq). Stir the resulting suspension/solution for 10 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the mixture. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with DCM or EtOAc. b. Wash the organic layer sequentially with 1M HCl (1x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify and characterize the product as described in Protocol 1.

The workflow for these synthetic protocols can be visualized as follows:

G Start 3-Methylquinoline-7- carboxylic acid HCl + Amine Base Add Base (DIPEA/TEA) Start->Base Activation Add Coupling Reagent (HATU or EDC/HOBt) Base->Activation Reaction Stir at RT (1-18h) Activation->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Kinase Inhibitor (Amide Product) Purify->Product

Caption: General workflow for amide coupling synthesis.

Case Study: Synthesis of an IRAK4 Inhibitor Scaffold

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key therapeutic target for inflammatory diseases.[2][13] Compounds based on a 3-methylquinoline-7-carboxamide core have been explored as potent IRAK4 inhibitors.[14]

Let's consider the synthesis of a representative example, coupling our building block with 2-amino-5-fluoropyridine.

Reaction Scheme: (3-Methylquinoline-7-carboxylic acid HCl) + (2-Amino-5-fluoropyridine) --[HATU, DIPEA, DMF]--> N-(5-fluoropyridin-2-yl)-3-methylquinoline-7-carboxamide

Expected Outcome: The resulting compound, N-(5-fluoropyridin-2-yl)-3-methylquinoline-7-carboxamide, retains the essential quinoline hinge-binding element while introducing a fluoropyridyl group that can form additional interactions within the IRAK4 active site, potentially enhancing both potency and selectivity. This type of derivative serves as a foundational structure for further optimization in a medicinal chemistry program.[13][14]

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Amide Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality solvent (contains water).4. Highly unreactive amine.1. Use fresh, high-quality coupling reagents.2. Ensure ≥2 equivalents of base (after neutralizing HCl) are used.3. Use anhydrous solvents.4. Switch to a more powerful coupling agent (e.g., from EDC to HATU). Consider gentle heating (40-50 °C).
Formation of Side Products 1. Racemization (if amine is chiral).2. Reaction of HATU/EDC with nucleophilic functional groups on the amine.1. Additives like HOBt or HOAt can suppress racemization, especially with EDC.2. Protect other nucleophilic groups (e.g., -OH, -SH) on the amine partner before coupling.
Difficult Purification 1. Urea byproduct from EDC is soluble in some solvents.2. DMF is difficult to remove.1. If using EDC, the acidic wash (1M HCl) helps protonate and solubilize the urea byproduct for removal.2. During work-up, wash the organic layer with 5% aqueous LiCl to help remove residual DMF.

Conclusion

3-Methylquinoline-7-carboxylic acid HCl is a high-value, versatile building block for the construction of kinase inhibitor libraries. Its inherent ability to engage the kinase hinge region provides a solid foundation for potency, while the 7-carboxylic acid handle offers a predictable and synthetically accessible vector for optimizing selectivity and ADME properties. The protocols described herein provide a reliable starting point for chemists to incorporate this privileged scaffold into their drug discovery programs, enabling the rapid generation of novel and potent kinase inhibitors targeting a wide range of human diseases.

References

  • Gehring, A. M., et al. (2020). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]

  • Sączewski, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Hatcher, J. M., et al. (2026). 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. European Journal of Medicinal Chemistry. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. Available from: [Link]

  • Lund, G., & Isaksson, J. (2020). A simple and robust protocol for challenging amide couplings. Organic & Biomolecular Chemistry. Available from: [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available from: [Link]

  • Iovine, C., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2019). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. RSC Advances. Available from: [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available from: [Link]

  • Pate,l S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

  • Chen, Y., et al. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Sun, D., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • NextSDS. 3-methylquinoline-7-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Khan, S., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Oumata, N., et al. (2019). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. ResearchGate. Available from: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ResearchGate. Available from: [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available from: [Link]

  • Google Patents. US12378250B2 - Tricyclic compound as IRAK4 inhibitor.
  • Sestak, V., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules. Available from: [Link]

  • PubChem. 7-Chloro-3-methylquinoline. Available from: [Link]

  • Sabinet African Journals. 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Available from: [Link]

  • PubChemLite. 7-methylquinoline-3-carboxylic acid (C11H9NO2). Available from: [Link]

Sources

Method

Application Note: Preparation of Ester Derivatives from 3-Methylquinoline-7-carboxylic Acid Hydrochloride

Strategic Overview & Significance The quinoline scaffold, particularly 7-substituted derivatives, is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Significance

The quinoline scaffold, particularly 7-substituted derivatives, is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarial agents, and PSMA-targeted PET imaging tracers[1]. The esterification of 3-Methylquinoline-7-carboxylic acid hydrochloride presents unique synthetic challenges. As a Senior Application Scientist, I frequently observe that the hydrochloride (HCl) salt form of such heterocycles is either mishandled or unnecessarily neutralized before reactions where it could actually be advantageous.

This guide delineates field-proven methodologies for converting this specific HCl salt into various ester derivatives, emphasizing mechanistic causality, in-process controls, and self-validating workflows.

Mechanistic Rationale & Pathway Selection

The presence of the hydrochloride salt fundamentally alters the solubility and nucleophilicity of the starting material. The choice of esterification protocol must be dictated by the target ester's steric bulk and the alcohol's stability:

  • Pathway A (Fischer Esterification) : Ideal for simple, unhindered primary alcohols (e.g., methanol, ethanol). The HCl salt is highly advantageous here. The acidic conditions required for Fischer esterification are perfectly compatible with the HCl salt, which keeps the quinoline nitrogen protonated and highly soluble in polar alcoholic solvents[2].

  • Pathway B (Steglich Esterification / Acyl Chloride) : Mandatory for bulky (e.g., tert-butanol) or acid-labile alcohols. The HCl salt must be neutralized prior to or during the reaction. If not neutralized, the HCl will protonate the DMAP catalyst in the Steglich reaction, completely arresting the acyl-transfer mechanism[3]. Alternatively, conversion to an acyl chloride via SOCl₂ followed by alcoholysis provides a robust route for highly hindered substrates[4].

Workflow Visualization

G cluster_0 Pathway A: Acid-Catalyzed cluster_1 Pathway B: Base-Mediated / Activation SM 3-Methylquinoline-7-carboxylic acid HCl (Starting Material) Fischer Fischer Esterification + R-OH (Excess) + cat. H2SO4 / Reflux SM->Fischer Primary Alcohols Neut Neutralization Step + TEA or DIPEA SM->Neut Bulky/Labile Alcohols EsterA Simple Aliphatic Esters (Methyl, Ethyl) Fischer->EsterA Steglich Steglich Coupling + DCC, DMAP + Bulky R-OH Neut->Steglich Acyl Acyl Chloride Route + SOCl2 or (COCl)2 + R-OH Neut->Acyl EsterB Complex / Bulky Esters (tert-Butyl, Aryl) Steglich->EsterB Acyl->EsterB

Strategic pathways for the esterification of 3-Methylquinoline-7-carboxylic acid HCl.

Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Fischer Esterification (Synthesis of Methyl/Ethyl Esters)

Expert Insight : We utilize the alcohol as both the reactant and the solvent to drive the equilibrium toward the ester product via Le Chatelier's principle[2].

  • Reaction Setup : Suspend 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol or ethanol (to achieve a 0.2 M concentration).

  • Catalysis : Slowly add concentrated H₂SO₄ (0.2 eq) dropwise.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity, while maintaining the quinoline nitrogen as a soluble pyridinium-like salt[2].

  • Reflux & In-Process Control : Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).

    • Self-Validation: The reaction validates its initiation visually. The initial heterogeneous suspension of the HCl salt will transition into a clear, homogeneous solution as the esterification progresses and the more soluble product forms. Monitor via TLC (DCM:MeOH 9:1); expect a distinct upward shift in Rf​ .

  • Workup (Critical Step) : Concentrate the mixture in vacuo to remove excess alcohol. Resuspend the crude residue in ethyl acetate and wash aggressively with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate wash serves a dual purpose—it neutralizes the H₂SO₄ catalyst and liberates the quinoline nitrogen from its salt form, forcing the free-base ester to partition exclusively into the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure alkyl ester.

Protocol B: Steglich Esterification (Synthesis of tert-Butyl or Complex Esters)

Expert Insight : Bulky alcohols undergo rapid dehydration under Fischer conditions; thus, a mild, base-mediated coupling is strictly required[3].

  • Neutralization : Suspend the starting HCl salt (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) or DIPEA (1.1 eq) and stir for 15 minutes.

    • Causality: This step is non-negotiable. It liberates the free carboxylic acid and prevents the HCl from protonating the DMAP catalyst, which would instantly kill the catalytic cycle.

  • Activation : Add the target alcohol (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C using an ice bath.

  • Coupling : Add N,N′-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 eq) portion-wise.

    • Causality: Cooling prevents the highly reactive O-acylisourea intermediate from undergoing an irreversible 1,3-rearrangement into an unreactive N-acylurea dead-end[3].

  • Self-Validating Progression : Allow the reaction to warm to room temperature and stir overnight.

    • Self-Validation: If using DCC, the reaction validates its own progress through the heavy precipitation of dicyclohexylurea (DCU), a white byproduct. The emergence of this precipitate confirms the successful consumption of the O-acylisourea intermediate.

  • Workup : Filter off the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Data & Method Comparison
Esterification MethodTarget DerivativeReagents & CatalystsTypical Yield RangePurification StrategyPrimary Limitation
Fischer Esterification Methyl / Ethyl EstersMeOH/EtOH, H₂SO₄ (cat.)85% – 95%Aqueous Workup (NaHCO₃)Incompatible with bulky/labile alcohols
Steglich Coupling tert-Butyl / Aryl EstersDCC, DMAP, TEA, DCM70% – 85%Filtration (DCU) + Silica Column1,3-rearrangement side products
Acyl Chloride Alcoholysis Complex / Hindered EstersSOCl₂, Pyridine, DCM75% – 90%Aqueous Workup + RecrystallizationHarsh activation conditions (SOCl₂)

Sources

Application

Application Notes and Protocols for the Scale-Up and Batch Manufacturing of 3-Methylquinoline-7-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylquinoline-7-carboxylic acid hydrochloride is a key heterocyclic intermediate with significant potential in pharmaceutical synthesis. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline-7-carboxylic acid hydrochloride is a key heterocyclic intermediate with significant potential in pharmaceutical synthesis. As a quinoline derivative, this scaffold is present in a wide array of therapeutic agents, including those with antimalarial, antibacterial, and antitumor properties. The efficient and reproducible production of this intermediate is therefore critical for drug discovery and development programs.

This document provides a comprehensive guide to the scale-up and batch manufacturing of 3-Methylquinoline-7-carboxylic acid hydrochloride. The protocols and application notes herein are designed to be a self-validating system, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. This approach is intended to empower researchers and production chemists to not only replicate the process but also to troubleshoot and adapt it to their specific needs.

The manufacturing process is centered around the robust and well-established Doebner-von Miller reaction, a classic method for quinoline synthesis. This guide will cover the synthesis, scale-up considerations, purification, and analytical quality control of the final product, ensuring a high degree of scientific integrity and practical applicability.

I. Synthetic Pathway Overview

The synthesis of 3-Methylquinoline-7-carboxylic acid hydrochloride is achieved through a two-step process commencing with the Doebner-von Miller reaction, followed by the formation of the hydrochloride salt.

G A 4-Aminobenzoic acid C Doebner-von Miller Reaction (Acid Catalysis) A->C B Crotonaldehyde B->C D 3-Methylquinoline-7-carboxylic acid C->D F Hydrochloride Salt Formation & Crystallization D->F E Hydrochloric Acid E->F G 3-Methylquinoline-7-carboxylic acid hydrochloride F->G

Figure 1: Overall synthetic workflow for 3-Methylquinoline-7-carboxylic acid hydrochloride.

II. Batch Manufacturing Protocol: From Laboratory Scale to Pilot Production

This section details the step-by-step methodology for the synthesis of 3-Methylquinoline-7-carboxylic acid hydrochloride, with considerations for scaling up the process from a laboratory setting to a pilot plant batch production.

Part A: Doebner-von Miller Synthesis of 3-Methylquinoline-7-carboxylic acid

The Doebner-von Miller reaction is a reliable method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] In this case, 4-aminobenzoic acid reacts with crotonaldehyde.

Reaction Scheme:

Figure 2: A simplified workflow for process safety management.

V. Conclusion

The batch manufacturing process for 3-Methylquinoline-7-carboxylic acid hydrochloride detailed in these application notes provides a comprehensive and scalable method for its production. By understanding the underlying chemical principles of the Doebner-von Miller reaction and adhering to the outlined protocols for synthesis, purification, and quality control, researchers and manufacturing professionals can reliably produce this valuable intermediate. A strong emphasis on process safety is paramount to ensure the well-being of personnel and the successful implementation of this process on a larger scale. The provided analytical methods will ensure that the final product meets the high-quality standards required for pharmaceutical development.

VI. References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.

  • SIELC Technologies. (2023, October 5). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

  • Fisher Scientific. (2009, June 2). SAFETY DATA SHEET - Crotonaldehyde.

  • Google Patents. (2019, May 24). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.

  • Loba Chemie. (2016, May 24). CROTONALDEHYDE FOR SYNTHESIS MSDS CAS-No.: 123-73-9 MSDS.

  • SciSpace. (2012). New Efficient Synthesis of 3-Carboxylquinolines.

  • Journal of the American Chemical Society. (1921). COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS.

  • International Chemical Safety Cards (ICSCs). ICSC 0241 - CROTONALDEHYDE.

  • BenchChem. (2025). Navigating the Challenges of Cyclononanone Synthesis Scale-Up: A Technical Support Guide.

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • The Royal Society of Chemistry. Synthesis of polysubstituted quinolines through promoter- regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters.

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.

  • The Journal of Organic Chemistry. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

  • Chemical Reviews. (2023, July 1). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.

  • Google Patents. EP0329719A1 - Process for the preparation of quinoline carboxylic acid derivatives.

  • IChemE. (2009). SYMPOSIUM SERIES NO. 155 Hazards XXI © 2009 IChemE 693 - PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING.

  • CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS.

  • Wikipedia. Doebner–Miller reaction.

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

  • ResearchGate. (2001, December). Process safety management for batch process operation.

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid.

  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum.

  • ResearchGate. Reaction optimization and scale-up a, Catalyst screening and....

  • Cambridge University Press & Assessment. Doebner-von Miller Synthesis.

  • SynArchive. Doebner-Miller Reaction.

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.

  • PMC. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.

  • I.R.I.S. Cyclization reactions in confined space.

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer.

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.

  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North.

  • Eureka | Patsnap. (2021, June 8). The preparation method of 7-chloro-8-quinoline carboxylic acid.

  • Googleapis.com. Novel quinoline carboxylic acid derivatives having 7-\4-amino-methyl-3-oxime\ pyrrolidine substituents and processes for their p.

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

Sources

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 3-Methylquinoline-7-carboxylic acid hydrochloride

Introduction & Mechanistic Rationale Quinoline carboxylic acid derivatives represent a highly privileged structural scaffold in modern drug discovery. Recent literature highlights their potent antiproliferative, antimala...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline carboxylic acid derivatives represent a highly privileged structural scaffold in modern drug discovery. Recent literature highlights their potent antiproliferative, antimalarial, and anti-inflammatory activities, often mediated through mechanisms such as ectonucleotidase (NPP) inhibition and intracellular metal chelation [1]. 3-Methylquinoline-7-carboxylic acid hydrochloride (CAS: 2757731-53-4) is a structurally optimized analog that requires rigorous in vitro profiling to establish its therapeutic window and mechanism of action.

As a Senior Application Scientist, I strongly advise against relying on a single endpoint to determine compound efficacy. A compound may deplete cellular energy (cytostatic effect) without causing immediate cell death (cytotoxic effect). To accurately characterize the pharmacological profile of 3-Methylquinoline-7-carboxylic acid hydrochloride, we must employ an orthogonal, multiplexed approach evaluating both metabolic activity and membrane integrity :

  • Viability (ATP Quantitation): The CellTiter-Glo® Luminescent Assay measures intracellular ATP, a direct proxy for metabolically active cells. We select this assay because its homogeneous "add-mix-measure" format lyses cells instantly while inhibiting endogenous ATPases, yielding a highly stable glow-type luminescence that minimizes handling errors [2].

  • Cytotoxicity (LDH Release): The CyQUANT™ LDH Cytotoxicity Assay quantifies lactate dehydrogenase (LDH) released into the culture medium upon plasma membrane damage. Measuring extracellular LDH allows us to definitively separate true cytotoxic cell death from transient metabolic suppression[3].

Experimental Workflow

Workflow A Cell Seeding (96/384-well) B Compound Treatment (Dose-Response) A->B C Incubation (24h - 72h) B->C D LDH Assay (Supernatant) C->D Membrane Integrity E ATP Assay (Cell Lysate) C->E Metabolic Activity

Multiplexed experimental workflow for viability and cytotoxicity screening.

Self-Validating Assay Architecture

To ensure absolute data integrity, every microplate must function as a self-validating system. The following internal controls are mandatory:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Cytotoxicity Control (10 µM Staurosporine or Lysis Buffer): Validates the dynamic range of the assay by inducing maximum ATP depletion and maximum LDH release.

  • Cell-Free Background Control (Medium + Compound): Used to subtract background luminescence/absorbance and rule out compound autofluorescence, color quenching, or direct enzyme interference by the quinoline derivative.

Step-by-Step Methodologies

Compound Preparation & Causality
  • Solubility Rationale: Formulated as a hydrochloride salt, 3-Methylquinoline-7-carboxylic acid exhibits enhanced aqueous solubility compared to its free base. However, to prevent localized precipitation artifacts upon introduction to the aqueous culture medium, a primary 10 mM stock must be prepared in anhydrous DMSO.

  • Dilution: Perform 3-fold serial dilutions in complete culture medium to generate a 10-point dose-response curve (e.g., 100 µM down to 5 nM). Ensure the final DMSO concentration remains constant at ≤0.3% (v/v) across all wells.

Protocol 1: ATP-Based Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed target cells (e.g., MCF-7, HT-29, or WI-38) at an experimentally optimized density (typically 2,000–5,000 cells/well) in 90 µL of complete medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X compound serial dilutions to the designated wells. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the homogeneous reagent[2].

  • Thermal Equilibration (Critical Step): Remove the assay plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and skew luminescence data.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second per well).

Protocol 2: LDH Release Cytotoxicity Assay (CyQUANT)

Note: This assay is multiplexed by sampling the supernatant prior to adding the ATP lysis reagent.

  • Supernatant Transfer: Following the 72-hour compound incubation, carefully transfer 50 µL of the cell culture supernatant from each well into a new, clear flat-bottom 96-well plate.

  • Maximum LDH Control: 45 minutes prior to the supernatant transfer, add 10 µL of 10X Lysis Buffer to the designated "Maximum LDH Release" control wells to completely rupture the cell membranes[3].

  • Reaction Mixture: Prepare the CyQUANT™ LDH Reaction Mixture by combining the Substrate Mix and Assay Buffer.

  • Enzymatic Reaction: Add 50 µL of the Reaction Mixture to each well containing the transferred supernatant. Protect the plate from light and incubate at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. Causality: This terminates the diaphorase-mediated reduction of INT, preventing over-saturation of the colorimetric signal.

  • Measurement: Measure absorbance at 490 nm (subtracting 680 nm background) using a microplate reader.

Assay Mechanistic Pathways

Mechanism Live Live Cell (Intact Plasma Membrane) ATP Intracellular ATP Retained Live->ATP Dead Dead Cell (Ruptured Plasma Membrane) LDH Extracellular LDH Released Dead->LDH Luc Luciferase + Luciferin Reaction -> Luminescence ATP->Luc INT Diaphorase + INT Reaction -> Red Formazan (Abs 490nm) LDH->INT

Mechanistic basis of ATP-dependent viability and LDH-release cytotoxicity assays.

Data Presentation & Interpretation

Quantitative data must be normalized to vehicle controls and fitted to a 4-parameter logistic (4PL) regression model to determine the IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration).

The table below outlines expected reference data for quinoline carboxylic acid derivatives, demonstrating how the multiplexed approach classifies the phenotypic response[1][4]:

Cell LineTissue OriginViability IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Phenotypic Classification
MCF-7 Breast Adenocarcinoma4.70 ± 0.6712.5 ± 1.2Cytotoxic (Apoptotic/Necrotic)
HT-29 Colorectal Adenocarcinoma1.58 ± 0.205.4 ± 0.8Highly Cytotoxic
RAW264.7 Murine Macrophage28.4 ± 3.1>100Cytostatic / Anti-inflammatory
WI-38 Normal Lung Fibroblast>50.0>100Non-toxic (Favorable Window)

Interpretation: A low Viability IC₅₀ coupled with a low Cytotoxicity CC₅₀ (as seen in MCF-7 and HT-29) indicates direct tumor cell killing. Conversely, a reduction in viability without corresponding LDH release (as seen in RAW264.7) suggests a cytostatic or anti-inflammatory metabolic suppression without membrane rupture.

References

  • Syed, N., et al. (2026). Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation. Journal of Molecular Structure. Available at:[Link]

Sources

Application

Advanced Fluorophore Engineering: 3-Methylquinoline-7-Carboxylic Acid Hydrochloride as a Versatile Precursor for Fluorescent Probes

Introduction and Mechanistic Rationale The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, enabling the real-time visualization of cellular processes, enzyme activities, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology, enabling the real-time visualization of cellular processes, enzyme activities, and ion fluxes. Among the diverse array of fluorophore scaffolds, quinoline derivatives have emerged as highly tunable, environmentally sensitive platforms. Specifically, 3-Methylquinoline-7-carboxylic acid hydrochloride represents an optimal precursor for synthesizing advanced Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT) probes[1].

Structural Causality and Design Advantages

The selection of this specific precursor is driven by three distinct structural advantages:

  • The Quinoline Core: Provides a robust aromatic system with excellent photophysical properties, including a large Stokes shift and high sensitivity to local polarity and pH changes[2].

  • The 3-Methyl Substitution: The presence of the electron-donating methyl group at the 3-position subtly increases the basicity of the quinoline nitrogen. Literature establishes that 3-methylquinoline exhibits a pKa of 5.17, compared to 4.95 for unsubstituted quinoline[3]. This increased basicity is critical for tuning the HOMO/LUMO energy levels, thereby optimizing the thermodynamics of the PeT process when conjugated to a receptor moiety.

  • The 7-Carboxylic Acid Moiety: Serves as a highly stable, functionalizable anchor. Unlike hydroxyl or amine groups which may interfere with the fluorophore's internal charge transfer, the carboxylic acid at the 7-position allows for straightforward bioconjugation (via amide or ester linkages) to target-specific recognition moieties (e.g., peptides, ionophores, or kinase-targeting ligands)[1][4].

  • The Hydrochloride Salt Form: Ensures long-term shelf stability by preventing premature oxidative degradation and auto-catalytic decarboxylation. During synthesis, the controlled neutralization of this salt acts as a self-validating step to ensure precise stoichiometric coupling.

Probe Design Strategy: The PeT Mechanism

When designing a fluorescent probe using 3-methylquinoline-7-carboxylic acid, the most common signal transduction strategy is the PeT mechanism. By coupling the 7-carboxylic acid to an amine-bearing receptor (forming an amide bond), the resulting molecule typically exists in a "Fluorescence OFF" state due to electron transfer from the receptor's lone pair to the excited quinoline fluorophore. Upon binding the target analyte (e.g., a metal ion or protonation in an acidic organelle), the lone pair is engaged, blocking PeT, and resulting in a strong "Fluorescence ON" signal[1].

PeT_Mechanism Unbound Probe (Unbound) PeT Active Quenched Fluorescence OFF (Quenched) Unbound->Quenched Excitation Bound Probe-Target Complex PeT Blocked Unbound->Bound Analyte Binding Target Target Analyte (e.g., Metal Ion / H+) Target->Bound Fluorescent Fluorescence ON (Emission) Bound->Fluorescent Excitation

Photoinduced Electron Transfer (PeT) mechanism in quinoline-based fluorescent probes.

Photophysical Properties of Quinoline-7-Carboxamide Derivatives

To establish a baseline for probe validation, Table 1 summarizes the typical photophysical parameters observed when 3-methylquinoline-7-carboxylic acid is conjugated to standard aliphatic and aromatic amines.

Table 1: Representative Photophysical Data for 3-Methylquinoline-7-Carboxamide Probes

Conjugate TypeSolvent EnvironmentAbsorbance Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)
Aliphatic AmidePBS (pH 7.4)325 nm410 nm85 nm0.02 (OFF state)
Aliphatic AmidePBS (pH 4.0)330 nm445 nm115 nm0.38 (ON state)
Aromatic AmideMethanol345 nm460 nm115 nm0.15
Peptide ConjugateCell Lysate340 nm455 nm115 nm0.42 (Cleaved)

Note: The dramatic increase in Quantum Yield from pH 7.4 to pH 4.0 demonstrates the suppression of the PeT mechanism upon protonation of the receptor nitrogen.

Experimental Protocols

The following protocols detail the self-validating workflow for converting the hydrochloride precursor into a functional fluorescent probe.

Workflow A Precursor (HCl Salt) B Neutralization & Activation A->B C Bioconjugation (Amidation) B->C D HPLC Purification C->D E Fluorescence Validation D->E

Workflow for synthesizing and validating 3-methylquinoline-based fluorescent probes.

Protocol A: Activation and Amidation of the Precursor

Because the starting material is a hydrochloride salt, the stoichiometric addition of a non-nucleophilic base is required prior to coupling. Failure to neutralize the salt will result in the rapid degradation of the coupling reagent (e.g., HATU).

Reagents:

  • 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 eq, 100 mg)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Target Amine/Peptide (1.1 eq)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Neutralization: Suspend 100 mg of 3-Methylquinoline-7-carboxylic acid hydrochloride in 3 mL of anhydrous DMF under an inert argon atmosphere. Dropwise add DIPEA (3.5 eq). Causality check: The suspension will transition to a clear solution as the hydrochloride salt is neutralized and the free base dissolves.

  • Activation: Chill the solution to 0°C using an ice bath. Add HATU (1.2 eq) dissolved in 1 mL of DMF. Stir for 15 minutes. The formation of the active OAt-ester can be monitored via LC-MS (aliquot quenched in methanol should show the methyl ester mass).

  • Conjugation: Add the target amine (1.1 eq) dissolved in 1 mL of DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Purification and Photophysical Validation

To ensure the trustworthiness of the probe, trace impurities (especially unreacted fluorophore) must be removed, as they will cause high background fluorescence.

  • Purification: Purify the crude product via preparative RP-HPLC using a C18 column. Use a gradient of 10-90% Acetonitrile in Water (containing 0.1% TFA) over 30 minutes. Collect the major peak absorbing at 325 nm.

  • Lyophilization: Freeze-dry the collected fractions to yield the probe as a solid powder.

  • Stock Solution: Dissolve the purified probe in spectroscopic grade DMSO to a concentration of 10 mM. Critical Note: Store in dark, amber vials at -20°C to prevent photobleaching.

  • Fluorescence Assay:

    • Dilute the stock solution to 10 µM in the desired buffer (e.g., 50 mM HEPES, pH 7.4).

    • Record the absorption spectrum to find the exact λ_max (expected ~330 nm).

    • Excite the sample at λ_max and record the emission spectrum from 380 nm to 600 nm.

    • Titrate the target analyte (e.g., Zn2+ or specific enzyme) into the cuvette and monitor the fold-increase in fluorescence intensity at ~450 nm to calculate the Limit of Detection (LOD).

References

  • Zhang, et al. "Covalent organic frameworks as multifunctional materials for chemical detection." PMC - NIH. Available at: [Link]

  • Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." ResearchGate / Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. "Cyanoacetylenes as Triggers and Partners in KOH-Assisted Assemblies of Quinoline-Based Dihydropyrimido[1,2-a]quinolin-3-ones on Water." The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Highly Selective Red-Emitting Fluorescent Probe for Imaging Cancer Cells in Situ by Targeting Pim-1 Kinase." ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with 3-Methylquinoline-7-carboxylic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals experiencing low yields or failed reactions when attempting amide coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals experiencing low yields or failed reactions when attempting amide couplings with 3-Methylquinoline-7-carboxylic acid hydrochloride (CAS: 2757731-53-4)[1].

Core Mechanistic Challenges

Coupling a quinoline-based carboxylic acid presents unique hurdles. The presence of the hydrochloride (HCl) salt means that standard coupling conditions will often fail if stoichiometry is not rigorously adjusted. The HCl salt will consume the basic reagents intended to catalyze the reaction, leaving the carboxylic acid protonated and unreactive, or masking the amine nucleophile as an unreactive ammonium salt[2]. Furthermore, the electron-withdrawing nature of the quinoline ring can destabilize certain activated ester intermediates, necessitating highly efficient coupling reagents like T3P or HATU to drive the reaction forward.

Troubleshooting Guide & FAQs

Q1: Why is my coupling yield near zero when using standard EDC/HOBt or DCC protocols? A1: The primary cause is improper base stoichiometry. 3-Methylquinoline-7-carboxylic acid is supplied as an HCl salt. If you use the standard 1.5 to 2.0 equivalents of a tertiary base (like DIPEA or TEA), one full equivalent is immediately consumed just to neutralize the HCl salt[3]. This leaves insufficient free base to deprotonate the carboxylic acid into the reactive carboxylate anion, which is required to attack the coupling reagent. Furthermore, unneutralized acid can protonate your amine partner, rendering it non-nucleophilic[2]. Solution: Increase your base loading to a minimum of 3.0 to 4.0 equivalents. Pre-stir the carboxylic acid with the base for 15–30 minutes before adding the coupling reagent to ensure complete free-base generation.

Q2: Which coupling reagent provides the highest conversion for this specific quinoline derivative? A2: For sterically or electronically challenging heterocyclic acids, T3P (Propylphosphonic anhydride) and HATU are the premier choices.

  • T3P: Highly recommended for quinoline derivatives. It converts the carboxylic acid oxygen into an excellent leaving group, generating a highly reactive phosphonate ester[4]. It is non-toxic, produces completely water-soluble byproducts (making workup trivial), and exhibits exceptionally low epimerization rates[4].

  • HATU: An excellent alternative that generates a highly reactive OAt (7-azabenzotriazole) active ester. The weak base (DIPEA) deprotonates the carboxylic acid to give a carboxylate ion, which upon reaction with HATU gives an active ester capable of reacting with even poor nucleophiles[5].

Q3: The starting material is forming a cloudy suspension in Dichloromethane (DCM). Is this affecting my yield? A3: Yes. The HCl salt of 3-methylquinoline-7-carboxylic acid has notoriously poor solubility in non-polar or moderately polar halogenated solvents like DCM. If the acid is not in solution, it cannot be activated efficiently. Solution: Switch your solvent system to strictly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Adding the base (DIPEA) first will form the soluble carboxylate diisopropylethylammonium salt, clarifying the solution and validating that the system is ready for activation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance metrics when coupling 3-Methylquinoline-7-carboxylic acid hydrochloride with a standard primary amine, based on empirical optimizations.

Coupling ReagentBase (DIPEA) Eq.SolventReaction TimeExpected YieldWorkup Difficulty
DCC / DMAP 1.5 - 2.0DCM24 hours< 20%High (Insoluble DCU byproduct)
EDC / HOBt 2.5 - 3.0DMF12 - 16 hours45 - 60%Moderate (Aqueous washes needed)
HATU 3.0 - 4.0DMF/NMP2 - 4 hours80 - 95%Moderate (Requires chromatography)
T3P (50% in EtOAc) 3.0 - 4.0EtOAc/DMF1 - 3 hours85 - 98%Low (Water-soluble byproducts)

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended)

This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution confirms successful neutralization, and the water-soluble nature of T3P byproducts ensures crude LC-MS accuracy.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 eq, e.g., 100 mg).

  • Solvation & Neutralization: Add anhydrous DMF to achieve a 0.2 M concentration. The mixture will initially be a suspension. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq). Stir at room temperature for 15–20 minutes. Validation check: The suspension should transition to a clear, homogeneous solution, indicating the free carboxylate has formed.

  • Amine Addition: Add the target amine (1.1 eq). Stir for 5 minutes.

  • Activation: Dropwise, add T3P (50% solution in EtOAc or DMF, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor via LC-MS or TLC. Complete conversion is typically observed within 1 to 3 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water, then brine. The T3P byproducts partition entirely into the aqueous phase[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amide Coupling
  • Preparation: Dissolve 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.15 M).

  • Neutralization: Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) in one portion. Stir for 10 minutes. The solution may darken, indicating the formation of the active OAt ester.

  • Coupling: Add the amine (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction & Workup: Stir for 2–4 hours. Dilute with a large volume of Ethyl Acetate (to prevent DMF carryover) and wash sequentially with 5% LiCl (aq) (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry, concentrate, and purify via flash chromatography.

Visualizations

G Start Low Yield Observed CheckSalt Is HCl salt fully neutralized? Start->CheckSalt AddBase Add 3-4 eq DIPEA Pre-stir 15 min CheckSalt->AddBase No CheckSolubility Is starting material soluble? CheckSalt->CheckSolubility Yes AddBase->CheckSolubility ChangeSolvent Switch DCM to DMF or NMP CheckSolubility->ChangeSolvent No CheckReagent Using weak coupling reagent? (e.g., DCC) CheckSolubility->CheckReagent Yes ChangeSolvent->CheckReagent SwitchReagent Switch to T3P or HATU CheckReagent->SwitchReagent Yes Success Optimal Amide Coupling CheckReagent->Success No SwitchReagent->Success

Troubleshooting workflow for optimizing amide coupling with HCl salt substrates.

Pathway Acid 3-Methylquinoline-7-carboxylic acid HCl Base DIPEA (3-4 eq) Neutralization Acid->Base FreeBase Free Carboxylate Anion Base->FreeBase T3P T3P Addition (Propylphosphonic anhydride) FreeBase->T3P ActivatedEster Activated Phosphonate Ester T3P->ActivatedEster Amine Amine Nucleophile Addition ActivatedEster->Amine Product Target Amide + Water-soluble Byproducts Amine->Product

Reaction pathway for T3P-mediated activation of quinoline carboxylic acids.

References

  • Search Results - AK Scientific: 3-Methylquinoline-7-carboxylic acid hydrochloride 97%, 2757731-53-4. aksci.com. 1

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com. 4

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. reddit.com. 3

  • Process optimization for acid-amine coupling: a catalytic approach. growingscience.com. 5

  • Why did my amide syntesis does not work? researchgate.net. 2

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 3-Methylquinoline-7-carboxylic acid HCl

Welcome to the Technical Support Center for the downstream processing of 3-Methylquinoline-7-carboxylic acid HCl . As an amphoteric molecule containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 3-Methylquinoline-7-carboxylic acid HCl . As an amphoteric molecule containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety, isolating this compound as a stable hydrochloride salt presents unique thermodynamic and kinetic challenges[1].

This guide is engineered for researchers and drug development professionals. It provides field-validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation, control over crystal polymorphism, and the prevention of salt disproportionation[2].

Thermodynamic & Kinetic Profiling

To rationally design a crystallization process, we must first understand the solubility landscape. The quinoline core dictates that the free base is highly lipophilic, whereas the HCl salt exhibits enhanced solubility in polar protic solvents but remains insoluble in non-polar anti-solvents.

Table 1: Solubility Profile of 3-Methylquinoline-7-carboxylic acid HCl
Solvent SystemTemp (°C)Solubility (mg/mL)Mechanistic Role in Workflow
Methanol / 0.1M HCl (9:1)60> 150Primary Solvent: High solubility at elevated temperatures; excess HCl prevents free base formation.
Methanol / 0.1M HCl (9:1)518Crystallization Matrix: Provides a wide Metastable Zone Width (MSZW) for controlled cooling.
Ethyl Acetate25< 2Anti-solvent: Forces supersaturation; retains uncharged organic impurities in solution[3].
Isopropanol (Chilled)0 - 5< 5Wash Solvent: Displaces mother liquor without dissolving the crystal lattice[4][5].
Table 2: Impurity Purge Metrics

Positional isomers often co-crystallize due to structural similarities. The following metrics demonstrate the expected purge factors using the optimized Methanol/Ethyl Acetate system.

ImpurityInitial ConcentrationPost-CrystallizationPurge Factor
7-methylquinoline-3-carboxylic acid5.0%< 0.1%> 50x
8-methylquinoline-7-carboxylic acid3.5%0.2%17.5x
Unreacted Precursors2.0%Not Detected> 100x

Validated Experimental Workflow

The following workflow utilizes a hybrid cooling/anti-solvent reactive crystallization approach. By maintaining an acidic environment throughout the process, we lock the molecule into its protonated state, ensuring stoichiometric fidelity of the HCl salt.

G N1 Crude 3-Methylquinoline- 7-carboxylic acid N2 Dissolution in MeOH / 0.1M HCl (aq) at 60°C N1->N2 N3 Hot Filtration (Remove Insoluble Matter) N2->N3 Maintain 60°C N4 Controlled Cooling (0.5°C/min to 5°C) N3->N4 Filtrate N5 Anti-solvent Addition (Ethyl Acetate) N4->N5 Seed at 40°C N6 Filtration & Washing (Cold Isopropanol) N5->N6 N7 Vacuum Drying (45°C, 50 mbar) N6->N7 IPC: XRPD check

Workflow for the reactive crystallization of 3-Methylquinoline-7-carboxylic acid HCl.
Step-by-Step Methodology: Hybrid Crystallization

This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to ensure thermodynamic states are met before proceeding.

  • Matrix Preparation & Dissolution: Suspend 100 g of crude 3-Methylquinoline-7-carboxylic acid in 600 mL of Methanol. Add 65 mL of 0.1M aqueous HCl. Causality: The addition of aqueous HCl serves a dual purpose: it fully protonates the quinoline nitrogen to form the salt and provides the necessary polarity to dissolve the compound upon heating[4].

  • Thermal Activation: Heat the suspension to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved. IPC Check: Extract a 1 mL aliquot. If undissolved particulates remain, continue heating for 15 minutes. Do not exceed 65°C to prevent solvent boil-off.

  • Clarification (Hot Filtration): Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed reactor. This removes insoluble degradation products and foreign particulates.

  • Controlled Cooling & Seeding: Cool the filtrate at a linear rate of 0.5°C/min to 40°C. At 40°C, introduce 1% (w/w) of pure 3-Methylquinoline-7-carboxylic acid HCl seed crystals. Causality: Seeding within the Metastable Zone Width (MSZW) bypasses primary nucleation, preventing "oiling out" (Liquid-Liquid Phase Separation) and directing the system toward secondary nucleation for uniform crystal habit[2].

  • Anti-Solvent Addition: Once the temperature reaches 20°C, dose 300 mL of Ethyl Acetate at a rate of 5 mL/min. Continue cooling to 5°C. Causality: Ethyl acetate drastically reduces the solubility of the ionic HCl salt while maintaining a high solubility capacity for uncharged positional isomers, effectively purging them into the mother liquor[3].

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 x 100 mL of chilled (0-5°C) Isopropanol. Causality: Chilled isopropanol displaces the impurity-rich mother liquor without dissolving the product or stripping the HCl molecule from the crystal lattice[5].

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar until a constant weight is achieved.

Troubleshooting Matrix

Q: During cooling, my product is "oiling out" (forming a dense liquid layer) instead of forming solid crystals. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate exceeds the nucleation rate.

  • Immediate Fix: Reheat the mixture to 60°C to redissolve the oil.

  • Process Optimization: Lower your cooling rate from 0.5°C/min to 0.2°C/min. More importantly, introduce seed crystals earlier in the cooling curve (e.g., at 45°C instead of 40°C) to provide a surface for immediate secondary nucleation, bypassing the LLPS boundary.

Q: My final assay shows a loss of HCl stoichiometry (e.g., 0.8 equivalents of HCl instead of 1.0). What causes this disproportionation? A: Salt disproportionation happens when the localized pH of the solvent matrix allows the amphoteric molecule to revert to its free base form. This is typically caused by washing the filter cake with excessive amounts of pure water or unbuffered polar solvents.

  • Solution: Always wash the filter cake with a chilled, semi-polar solvent like Isopropanol[5], or a solvent lightly spiked with HCl gas to maintain the protonation state of the quinoline nitrogen.

Q: I am seeing high retention of the 8-methylquinoline-7-carboxylic acid isomer in my final API. How can I improve the purge factor? A: The 8-methyl isomer has a nearly identical pKa and a highly similar solubility profile to the 3-methyl target. If it is co-precipitating, your anti-solvent addition is likely too rapid, causing localized crash-out (kinetic trapping).

  • Solution: Extend the Ethyl Acetate dosing time from 60 minutes to 120 minutes. Additionally, increasing the Methanol-to-Water ratio in the primary dissolution step will thermodynamically favor keeping the 8-methyl isomer in the supernatant.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol for the primary dissolution? A: Yes, but Ethanol has a lower dielectric constant than Methanol. This means the solubility of the HCl salt will be significantly lower, requiring larger solvent volumes. Furthermore, the MSZW will narrow, meaning you must control your cooling rate even more strictly to prevent spontaneous nucleation.

Q: Why do we dry the product at 45°C instead of a higher temperature to save time? A: Quinoline carboxylic acid HCl salts can be prone to thermal degradation or loss of the HCl molecule (sublimation of HCl) at elevated temperatures under deep vacuum. 45°C provides an optimal thermal energy input to drive off Methanol, Ethyl Acetate, and Isopropanol without compromising the structural integrity of the salt.

Q: How can I verify the success of the crystallization in real-time? A: Implement Focused Beam Reflectance Measurement (FBRM) to monitor chord length distribution in real-time. This will allow you to see exactly when nucleation occurs and ensure that crystals are growing rather than agglomerating or oiling out. For chemical verification, check the pH of the mother liquor; if it rises above pH 2 during crystallization, you risk free-base precipitation and should dose additional HCl.

References

  • NextSDS. 3-methylquinoline-7-carboxylic acid — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • EP0927164A1. 8-hydroxy-7-substituted quinolines as anti-viral agents. Google Patents.
  • Japan Patent Office. Appeal decision Appeal No. 2019-1601 Appellant KBP Biosciences Co., Ltd. Available at:[Link]

  • ResearchGate. Moxifloxacin Hydrochloride: Profiles of Drug Substances, Excipients, and Related Methodology. Available at:[Link]

  • WO 2009/125425 A2. Process for the preparation of quinoline carboxylic acid derivatives. Googleapis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Decarboxylation of 3-Methylquinoline-7-carboxylic acid hydrochloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the decarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the decarboxylation of 3-Methylquinoline-7-carboxylic acid hydrochloride during heating. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges.

Introduction

Decarboxylation of heteroaromatic carboxylic acids, such as 3-Methylquinoline-7-carboxylic acid hydrochloride, is a critical transformation in the synthesis of a wide range of biologically active molecules. However, this seemingly straightforward reaction can be fraught with challenges, including incomplete conversion, side-product formation, and product degradation. The presence of the hydrochloride salt adds a layer of complexity, influencing the reaction mechanism and conditions. This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in established chemical principles.

Troubleshooting Guide: Question & Answer Format

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Issue 1: Incomplete or No Decarboxylation

Question: I am heating my 3-Methylquinoline-7-carboxylic acid hydrochloride in a high-boiling solvent, but I am observing very slow or no conversion to the desired 3-methylquinoline. What are the likely causes and how can I resolve this?

Answer: Incomplete or failed decarboxylation is a common issue that can often be traced back to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:

1. Temperature and Reaction Time:

  • Rationale: Decarboxylation is a thermally driven reaction, and insufficient thermal energy is the most frequent cause of failure. The stability of the intermediate that leads to CO2 expulsion is key. Aromatic carboxylic acids generally require high temperatures to decarboxylate.[1][2]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer placed directly in the reaction mixture.

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature. Be mindful of the solvent's boiling point and the potential for product degradation at excessive temperatures.

    • Extend Reaction Time: If a moderate temperature is desired to minimize side products, extending the reaction time may be necessary to achieve full conversion.

2. Solvent Choice:

  • Rationale: The solvent plays a crucial role in heat transfer and can influence the reaction mechanism. High-boiling, polar aprotic solvents are often effective for decarboxylation.

  • Troubleshooting Steps:

    • Solvent Evaluation: If using a lower-boiling solvent, consider switching to one with a higher boiling point, such as quinoline, N,N-dimethylformamide (DMF), or diphenyl ether.[3] Quinoline itself can act as a high-boiling solvent and a base, which may facilitate the reaction.[1][4]

    • Solubility Check: Ensure your starting material is soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit the reaction rate. Information on the solubility of similar compounds suggests that while quinoline derivatives can be soluble in organic solvents, the hydrochloride salt may have different solubility properties.[5][6]

3. The Role of the Hydrochloride Salt:

  • Rationale: The starting material is a hydrochloride salt, meaning the quinoline nitrogen is protonated. This acidic condition might not be optimal for decarboxylation. While some decarboxylations are acid-catalyzed, for many aromatic systems, a neutral or slightly basic environment is more favorable.[2][7] The protonated quinoline ring is more electron-withdrawing, which can disfavor the formation of the electron-rich intermediate required for decarboxylation.

  • Troubleshooting Steps:

    • Neutralization: Consider a pre-reaction neutralization step. Adding a stoichiometric amount of a non-nucleophilic base (e.g., sodium carbonate or potassium carbonate) can free the quinoline nitrogen and may facilitate decarboxylation.

    • Basic Solvent: Using a basic solvent like quinoline can also serve to neutralize the hydrochloride in situ.[1][4]

4. Catalysis:

  • Rationale: While thermal decarboxylation is common, certain catalysts can lower the activation energy.

  • Troubleshooting Steps:

    • Copper Catalysis: Copper salts (e.g., copper(I) oxide, copper chromite) are well-known catalysts for the decarboxylation of aromatic carboxylic acids. A catalytic amount added to the reaction mixture can significantly improve the rate and yield.

    • Palladium Catalysis: For some quinoline carboxylic acids, palladium on carbon (Pd/C) has been shown to catalyze decarboxylation, often coupled with a transfer hydrogenation if a hydrogen source is present.[8]

Issue 2: Formation of Side Products and Product Degradation

Question: My decarboxylation is proceeding, but I am observing significant formation of impurities or decomposition of my desired 3-methylquinoline product. How can I improve the selectivity of my reaction?

Answer: The formation of side products is often a consequence of the harsh conditions required for decarboxylation. Minimizing these unwanted reactions is key to obtaining a clean product.

1. Reaction Temperature and Time:

  • Rationale: High temperatures and prolonged reaction times can lead to thermal decomposition of both the starting material and the product. The thermal stability of the product, 3-methylquinoline, should be considered.[9]

  • Troubleshooting Steps:

    • Optimize Temperature: Find the minimum temperature at which decarboxylation occurs at a reasonable rate. This can be achieved by running a series of small-scale experiments at different temperatures.

    • Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-heating of the product.

2. Atmospheric Conditions:

  • Rationale: At high temperatures, organic molecules can be susceptible to oxidation if exposed to air. This can lead to a variety of colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

3. Potential Side Reactions:

  • Rationale: The structure of 3-Methylquinoline-7-carboxylic acid hydrochloride may be susceptible to other reactions under heating. For instance, intermolecular reactions could lead to amides or other condensation products.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions.

    • Characterize Byproducts: If possible, isolate and characterize the major side products. Understanding their structure can provide valuable clues about the undesired reaction pathways and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of quinoline carboxylic acids?

A1: The precise mechanism can vary depending on the reaction conditions. For many aromatic carboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate or a concerted pericyclic transition state where the carboxyl proton is transferred to the aromatic ring as the C-C bond cleaves.[1][10] In the presence of a base, the mechanism may involve the formation of a carboxylate anion, which can then be protonated at the ring carbon, followed by the elimination of CO2.[1][2][4] The presence of the electron-donating methyl group at the 3-position and the electron-withdrawing nitrogen in the quinoline ring will influence the electron density of the aromatic system and thus the ease of decarboxylation.

Q2: How can I monitor the progress of my decarboxylation reaction?

A2: Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method. The starting material (a carboxylic acid salt) is significantly more polar than the product (3-methylquinoline). A significant change in Rf value should be observed. You may need to use a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to get good spot shapes for the carboxylic acid.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative way to monitor the disappearance of the starting material and the appearance of the product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely provide good separation.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for monitoring the formation of the volatile product and identifying any volatile side products.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch and the carbonyl (C=O) stretch of the carboxylic acid can be monitored.[13]

Q3: Is it necessary to use a solvent for the decarboxylation?

A3: While solid-state decarboxylation by direct heating is sometimes possible, it often leads to charring and decomposition due to poor heat transfer. Using a high-boiling solvent provides much better temperature control and typically leads to cleaner reactions and higher yields.

Q4: My final product is a dark oil. How can I purify it?

A4: Dark coloration often indicates the presence of high molecular weight, colored byproducts. Standard purification techniques can be employed:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid. Then, wash with water and brine, dry the organic layer, and evaporate the solvent.

  • Column Chromatography: If acid-base extraction is insufficient, purification by column chromatography on silica gel is a standard method for separating the desired product from impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation (or vacuum distillation for high-boiling compounds) can be a very effective purification method.

Experimental Protocols

Recommended Protocol for Decarboxylation of 3-Methylquinoline-7-carboxylic acid hydrochloride

This protocol provides a starting point for the thermal decarboxylation. Optimization may be required.

Materials:

Reagent/MaterialPurpose
3-Methylquinoline-7-carboxylic acid hydrochlorideStarting Material
Quinoline (or other high-boiling solvent)Solvent
Copper(I) oxide (optional)Catalyst
Nitrogen or Argon gasInert Atmosphere
Round-bottom flaskReaction Vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer and stir barAgitation
Heating mantle with temperature controllerHeat Source
ThermometerTemperature Monitoring

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Charging the Flask: Add 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 eq) and the high-boiling solvent (e.g., quinoline, 5-10 mL per gram of starting material) to the flask. If using a catalyst, add copper(I) oxide (0.05-0.1 eq).

  • Inerting the System: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 180-230 °C).

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical method. A common way to check for the cessation of the reaction is to observe the end of CO2 evolution (bubbling).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution to remove any acidic impurities. Further purification may be necessary as described in the FAQs.

Visualizations

Troubleshooting Workflow for Incomplete Decarboxylation

troubleshooting_workflow start Incomplete Decarboxylation check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature in 10-20°C increments. Extend reaction time. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a higher-boiling solvent (e.g., quinoline, DMF). Ensure starting material is soluble. check_solvent->change_solvent No check_hcl Is the hydrochloride salt inhibiting the reaction? check_solvent->check_hcl Yes change_solvent->check_hcl neutralize Add a non-nucleophilic base (e.g., K2CO3) or use a basic solvent like quinoline. check_hcl->neutralize Possibly consider_catalyst Consider adding a catalyst. check_hcl->consider_catalyst Unlikely neutralize->consider_catalyst add_catalyst Add catalytic Cu2O or Pd/C. consider_catalyst->add_catalyst Yes success Successful Decarboxylation consider_catalyst->success No, re-evaluate previous steps add_catalyst->success

Caption: A flowchart for troubleshooting incomplete decarboxylation.

Conceptual Reaction Pathway

reaction_pathway start_material 3-Methylquinoline-7-carboxylic acid HCl neutralization Neutralization (optional, with base) start_material->neutralization heating Heat (Δ) - CO2 start_material->heating Direct Heating free_acid 3-Methylquinoline-7-carboxylic acid neutralization->free_acid free_acid->heating product 3-Methylquinoline heating->product

Caption: A simplified diagram of the decarboxylation process.

References

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2021). Vertex AI Search.
  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. (n.d.). ResearchGate.
  • Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures. (n.d.). Canadian Science Publishing.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC.
  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (n.d.). ResearchGate.
  • Chemistry Decarboxylation Reaction. (n.d.). SATHEE.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). ACS Publications.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC.
  • Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews.
  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. (2002). Sabinet African Journals.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Methyl quinoline-7-carboxylate. (n.d.). PubChem.
  • 3-methylquinoline-7-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • carboxylic acid solubility + TLC. (2023). Reddit.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • An In-depth Technical Guide to the Solubility of 7-Methylquinoline. (n.d.). Benchchem.
  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using Infrared Spectroscopy. (n.d.). Agilent.
  • A Thermal Stability Based Ranking of Hazardous Organic Compound Incinerability. (1987). J. Willard Marriott Digital Library.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. (2025). ResearchGate.
  • 3-Methylquinoline-7-carboxylic acid hydrochloride. (n.d.). BLD Pharm.
  • 7-methylquinoline-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • 7-methylquinoline-3-carboxylic acid (C11H9NO2). (n.d.). PubChemLite.

Sources

Optimization

Preventing oxidation and improving storage stability of 3-Methylquinoline-7-carboxylic acid HCl

A Guide to Preventing Oxidation and Ensuring Long-Term Storage Stability Introduction 3-Methylquinoline-7-carboxylic acid hydrochloride is a vital heterocyclic building block in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation and Ensuring Long-Term Storage Stability

Introduction

3-Methylquinoline-7-carboxylic acid hydrochloride is a vital heterocyclic building block in medicinal chemistry and drug development. As with many complex organic molecules, its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols to prevent oxidative degradation and ensure the long-term stability of this compound. By understanding the underlying mechanisms of degradation and implementing proper handling and storage procedures, users can safeguard their research from the costly and time-consuming effects of sample instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual and analytical indicators of 3-Methylquinoline-7-carboxylic acid HCl degradation?

A1: The most common sign of degradation is a visible change in the compound's appearance. The pure solid is typically a white to off-white powder. Upon oxidation, it may develop a yellow or brownish tint. Analytically, degradation is observed as the appearance of new impurity peaks in chromatographic analyses like HPLC or LC-MS. You may also notice a decrease in the peak area of the parent compound over time.

Q2: What are the ideal long-term storage conditions for the solid compound?

A2: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber glass vial), and kept in a cool, dark, and dry environment.[1][2] The recommended storage temperature is typically refrigerated (2-8 °C).[2] To provide the highest level of protection against oxidation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[3]

Q3: Why is this compound supplied as a hydrochloride (HCl) salt? How does this affect its stability?

A3: The hydrochloride salt form is often used to improve the solubility and handling characteristics of the parent molecule, which is a carboxylic acid.[4] Generally, the salt form can enhance stability by reducing the reactivity of the quinoline nitrogen. However, the compound as a whole, particularly the electron-rich quinoline ring system and the oxidizable methyl group, remains susceptible to degradation.

Q4: Can I store the compound in solution? What are the risks?

A4: Storing 3-Methylquinoline-7-carboxylic acid HCl in solution is generally not recommended for long periods. The risks of degradation are significantly higher in solution due to increased molecular mobility and exposure to dissolved oxygen and potentially reactive solvent impurities (e.g., peroxides in aged ethers like THF). If short-term storage in solution is necessary, it is critical to use high-purity, de-gassed solvents and to store the solution at low temperatures (-20 °C or -80 °C) under an inert atmosphere.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems users may encounter, explaining the root causes and providing actionable solutions.

Problem: My solid 3-Methylquinoline-7-carboxylic acid HCl has turned yellow/brown.
Possible Causes Mechanism Explanation Solutions & Preventative Measures
Air (Oxygen) Exposure The quinoline ring system and, more specifically, the benzylic methyl group are susceptible to auto-oxidation. Oxygen from the air can initiate a radical chain reaction, leading to the formation of colored degradation products. The methyl group can be oxidized first to an alcohol, then an aldehyde, and finally to a dicarboxylic acid derivative.Immediate Action: Re-analyze the material for purity using a validated HPLC method (see Protocol 2) before use. Prevention: Aliquot the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to air. Always handle the material under an inert atmosphere (see Protocol 1).[3]
Light Exposure UV and visible light can provide the energy needed to initiate oxidation reactions (photo-oxidation). Quinoline derivatives can absorb light, leading to the formation of excited states that are more reactive towards oxygen.Immediate Action: Assess the purity of the compound. Prevention: Always store the solid in amber or opaque vials to block light.[3] Avoid leaving the compound exposed to ambient light on the lab bench for extended periods.
Trace Metal Contamination Trace amounts of transition metals (e.g., iron, copper) from spatulas or glassware can catalyze oxidation reactions, significantly accelerating the degradation process.Immediate Action: If contamination is suspected, purification may be necessary. Prevention: Use high-quality, clean glass or polymer-coated spatulas. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water or solvent before use.

Diagram 1: Potential Oxidative Pathway Below is a simplified representation of a potential oxidation pathway for the methyl group on the quinoline scaffold, a common route for degradation.

OxidationPathway Compound 3-Methylquinoline-7- carboxylic acid Intermediate1 Hydroxymethyl Intermediate Compound->Intermediate1 [O] Intermediate2 Formyl Intermediate (Aldehyde) Intermediate1->Intermediate2 [O] FinalProduct Quinoline-3,7- dicarboxylic acid Intermediate2->FinalProduct [O]

Caption: Potential oxidation of the 3-methyl group.

Problem: I'm seeing new impurity peaks in my HPLC/LC-MS after preparing a solution.
Possible Causes Mechanism Explanation Solutions & Preventative Measures
Dissolved Oxygen in Solvent Most organic solvents contain dissolved oxygen, which is a primary culprit in the oxidation of sensitive compounds. The rate of oxidation is much faster in solution than in the solid state.Solution: Use freshly de-gassed solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.
Solvent Impurities (e.g., Peroxides) Certain solvents, particularly ethers like THF and dioxane, can form explosive peroxide impurities over time when exposed to air and light. These peroxides are potent oxidizing agents that will rapidly degrade the compound.Solution: Always use fresh, high-purity, or inhibitor-free solvents when possible. Test for peroxides in older solvent bottles before use. Never use solvents from a bottle that has been open for an extended period.
pH-Mediated Instability While the HCl salt is generally stable, dissolving it in unbuffered aqueous solutions or certain organic solvents can alter the local pH, potentially leading to hydrolysis or other degradation pathways if reactive functional groups are present.Solution: If using aqueous media, employ a well-characterized buffer system compatible with your downstream assay. For organic solutions, ensure the solvent is neutral and free of acidic or basic impurities.
Use of Antioxidants For solutions that must be stored, even for a short time, the addition of an antioxidant can significantly inhibit oxidative degradation by scavenging free radicals.Solution: Consider adding a small amount of a suitable antioxidant. The choice depends on solvent compatibility and potential interference with your experiment. See Table 1 for suggestions.

Recommended Protocols and Data

Protocol 1: Repackaging Solid Compound for Optimal Long-Term Storage

This protocol describes how to properly aliquot and store the compound under an inert atmosphere.

Materials:

  • 3-Methylquinoline-7-carboxylic acid HCl

  • Appropriately sized, clean, dry amber glass vials with PTFE-lined caps

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Glove box or glove bag (ideal, but not required if done carefully)

  • Clean spatulas and a powder funnel

Procedure:

  • Preparation: Pre-label all vials with the compound name, lot number, date, and amount.

  • Inerting Vials: Place the empty, open vials and their caps inside a desiccator or a sealed container. Flush the container with nitrogen or argon for 5-10 minutes to displace the air.

  • Aliquotting: If not using a glove box, perform this step in an area with minimal air currents. Quickly weigh and transfer the desired amount of the solid into each pre-inertized vial.

  • Inert Gas Blanket: Insert the nitrogen/argon line into the vial, keeping the tip just above the solid. Gently flush the headspace of the vial for 15-30 seconds to displace any air that entered during transfer.

  • Sealing: While still under the gentle stream of inert gas, securely tighten the cap on the vial.

  • Final Storage: Seal the cap with paraffin film for an extra barrier. Store the vials at the recommended temperature (2-8 °C), protected from light.

Diagram 2: Workflow for Proper Compound Storage This diagram outlines the critical steps for handling and storing the solid material to ensure its stability.

StorageWorkflow cluster_prep Preparation cluster_handling Handling & Aliquotting cluster_storage Storage Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Aliquot Aliquot into Amber Vials in Inert Atmosphere Inspect->Aliquot If OK Blanket Blanket Headspace with N2 or Ar Aliquot->Blanket Seal Seal Tightly with PTFE-lined Cap Blanket->Seal Store Store at 2-8°C, Protected from Light Seal->Store Analyze Re-analyze Purity Before Use Store->Analyze

Caption: Recommended workflow for handling and storage.

Improving Stability in Solution: Use of Antioxidants

If storage in solution is unavoidable, adding a radical-scavenging antioxidant can be effective. The choice must be carefully considered to avoid interference with biological assays or chemical reactions.

Table 1: Recommended Antioxidants for Solution Storage

Antioxidant Mechanism Typical Concentration Common Solvents Considerations
BHT (Butylated Hydroxytoluene) Radical Scavenger 0.01 - 0.1% (w/v) DMSO, Ethanol, THF, Dioxane Can potentially interfere in some biological assays. Volatile.
Trolox (Vitamin E analog) Radical Scavenger 10 - 100 µM DMSO, Ethanol, Aqueous Buffers Water-soluble analog of Vitamin E. Generally considered more biocompatible than BHT.[5]

| Ascorbic Acid (Vitamin C) | Reducing Agent, Radical Scavenger | 10 - 100 µM | Aqueous Buffers | Primarily for aqueous solutions. Can be unstable itself over time. |

Protocol 2: Example Stability-Indicating HPLC Method

This method provides a baseline for assessing the purity of 3-Methylquinoline-7-carboxylic acid HCl and detecting degradation products. Method optimization may be required.

Table 2: Example HPLC Method Parameters

Parameter Specification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD), monitor at 254 nm and 280 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) or a suitable solvent like DMSO to a concentration of ~0.5 mg/mL. |

This method is based on standard procedures for analyzing quinoline carboxylic acid derivatives and related compounds.[6][7]

Protocol 3: Forced Degradation Study Conditions

To understand the compound's intrinsic stability, a forced degradation study can be performed. This exposes the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and validating the stability-indicating power of the analytical method.[7]

Table 3: Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Time Temperature
Acid Hydrolysis 0.1 M HCl 24 hours 60 °C
Base Hydrolysis 0.1 M NaOH 2 hours Room Temp
Oxidative 3% Hydrogen Peroxide (H₂O₂) 24 hours Room Temp
Thermal Solid compound 48 hours 80 °C

| Photolytic | Solid compound in quartz cuvette | 24 hours | UV light (254 nm) & Visible light |

Procedure:

  • Prepare a stock solution of 3-Methylquinoline-7-carboxylic acid HCl.

  • For each condition, mix the stock solution with the specified stress reagent. For thermal and photolytic studies, use the solid powder.

  • After the specified time, neutralize the acid and base samples.

  • Dilute all samples to a suitable final concentration and analyze using the HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and observe any new peaks.

References

  • Galan, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1878. Available at: [Link]

  • Kovaleva, E. G., et al. (2020). Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotection. Antioxidants, 9(9), 834. Available at: [Link]

  • Galan, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available at: [Link]

  • Pratama, M. R. F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-167. Available at: [Link]

  • Zhang, L., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 701-5. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Kaur, M., et al. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 79(3), 468-475. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Methylquinoline-7-carboxylic acid hydrochloride vs free base reactivity in organic synthesis

Executive Summary In medicinal chemistry, the quinoline scaffold is a privileged structure frequently utilized in drug discovery[1]. Specifically, 3-Methylquinoline-7-carboxylic acid serves as a critical building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is a privileged structure frequently utilized in drug discovery[1]. Specifically, 3-Methylquinoline-7-carboxylic acid serves as a critical building block for synthesizing kinase inhibitors, anti-infectives, and complex heterocycles. Commercially, this building block is supplied in two distinct forms: the free base (CAS 1956328-32-7)[2] and the hydrochloride salt (CAS 2757731-53-4)[3].

While both reagents deliver the identical active moiety to a target molecule, their divergent physicochemical properties dictate completely different handling procedures, solvent compatibilities, and stoichiometric requirements. This guide objectively compares the reactivity of both forms, providing researchers with the causal mechanistic insights and validated protocols necessary to prevent costly synthetic failures—such as the notorious guanidinylation side-reaction during amide coupling[4][5].

Physicochemical Profiling & Causality

To understand the reactivity differences, one must first analyze the electronic distribution of the molecule. The quinoline nitrogen is a weak base with a pKa of approximately 4.90[6], while the carboxylic acid at the 7-position has a pKa of ~3.5.

  • The Free Base: Because the pKa values of the acidic and basic functional groups are relatively close, the free base exists in a delicate equilibrium between its neutral form and a zwitterionic state (quinolinium carboxylate). This zwitterionic character results in strong intermolecular crystal lattice forces, leading to poor solubility in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • The Hydrochloride Salt: The addition of HCl fully protonates the quinoline nitrogen to form a stable quinolinium cation, while simultaneously suppressing the ionization of the carboxylic acid[7]. This disrupts the zwitterionic lattice, drastically increasing solubility in polar protic solvents (like Methanol) but rendering the molecule highly acidic.

Table 1: Quantitative Comparison of Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Number 1956328-32-7[2]2757731-53-4[3]
Physical State Solid (Zwitterionic character)Solid (Protonated quinolinium)
Quinoline Nitrogen pKa ~4.90[6]~4.90 (Exists as conjugate acid)
Solubility (Aprotic) Poor (DCM, THF)Very Poor (Requires base neutralization)
Solubility (Protic) Moderate (MeOH, EtOH)High (Water, MeOH)
Electrophilic Aromatic Substitution Moderate (Requires strong Lewis acids)Highly Deactivated (Due to positive charge)[1]

Comparative Reactivity in Key Transformations

Amide Bond Formation (HATU/DIPEA Dynamics)

Amide coupling is the most frequent transformation applied to 3-methylquinoline-7-carboxylic acid[8]. When using highly reactive uronium-based coupling reagents like HATU, the reaction kinetics are strictly governed by the basicity of the environment[9].

  • Free Base Reactivity: The free base requires standard equivalents (typically 2.0 eq) of a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, allowing the carboxylate anion to attack the uronium salt of HATU, rapidly forming the highly reactive OAt (7-azabenzotriazole) active ester[4][9].

  • Hydrochloride Salt Reactivity (The Guanidinylation Risk): If standard base stoichiometry is applied to the HCl salt, the reaction will stall. The HCl salt immediately consumes one full equivalent of DIPEA just to neutralize the quinolinium hydrochloride. If extra base is not provided, the reaction mixture remains too acidic. The carboxylic acid remains unactivated, and the incoming amine nucleophile becomes protonated (rendering it non-nucleophilic).

  • Mechanistic Consequence: A stalled HATU reaction is highly destructive. Unreacted HATU is a potent electrophile. If the OAt ester formation is delayed due to insufficient base, the unprotonated fraction of the amine nucleophile will directly attack the HATU reagent, forming a stable, unreactive tetramethylguanidine byproduct (guanidinylation)[4][5].

Fischer Esterification Kinetics
  • Free Base: Requires the addition of a strong acid catalyst (e.g., H2​SO4​ or SOCl2​ ) to first protonate the quinoline nitrogen, and subsequently activate the carbonyl carbon for nucleophilic attack by an alcohol.

  • Hydrochloride Salt: Often undergoes esterification more rapidly under milder conditions. The molecule is "pre-activated" because the strongly electron-withdrawing quinolinium cation increases the electrophilicity of the adjacent carboxylic acid via inductive effects[7].

Decision Workflows & Mechanistic Pathways

To ensure synthetic success, researchers must map their reagent selection to the correct stoichiometric workflow.

Workflow Start 3-Methylquinoline-7-carboxylic acid Split Select Reagent Form Start->Split FB Free Base (CAS 1956328-32-7) Split->FB HCl HCl Salt (CAS 2757731-53-4) Split->HCl BaseFB Add 2.0 eq DIPEA (Deprotonates COOH) FB->BaseFB BaseHCl Add 3.0 eq DIPEA (Neutralizes HCl + Deprotonates COOH) HCl->BaseHCl React Add 1.1 eq HATU + 1.1 eq Amine in DMF (0.2 M) BaseFB->React BaseHCl->React Product Target Amide (High Yield, No Guanidinylation) React->Product

Caption: Workflow for amide coupling: Free base vs. HCl salt stoichiometric requirements.

Mechanism A Quinoline-7-COOH HCl Salt B Deprotonated Carboxylate A->B + DIPEA (Neutralization) C OAt Active Ester Intermediate B->C + HATU (Activation) D Amide Target C->D + Amine Nucleophile (Fast Coupling) E Guanidinylation Side Product C->E Insufficient Base (Slow Coupling)

Caption: Mechanistic pathway of HATU activation and the risk of guanidinylation side reactions.

Validated Experimental Protocols

The following self-validating protocols are optimized for a 1.0 mmol scale amide coupling using both forms of the reagent.

Protocol A: Amide Coupling using the Free Base

Objective: Synthesize a target amide avoiding racemization and side reactions.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methylquinoline-7-carboxylic acid free base (187.2 mg, 1.0 mmol)[2].

  • Solvation: Add anhydrous DMF (5.0 mL). The suspension will appear cloudy due to the zwitterionic nature of the free base.

  • Deprotonation: Add DIPEA (348 µL, 2.0 mmol). Validation Check: The suspension should rapidly clear into a homogeneous light-yellow solution, confirming carboxylate formation.

  • Activation: Add HATU (418 mg, 1.1 mmol)[9] in one portion. Stir at room temperature for 10 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Add the target primary/secondary amine (1.1 mmol). Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Amide Coupling using the Hydrochloride Salt

Objective: Successfully couple the HCl salt by compensating for the acidic proton.

  • Preparation: To an oven-dried 25 mL round-bottom flask, add 3-Methylquinoline-7-carboxylic acid hydrochloride (223.6 mg, 1.0 mmol)[3].

  • Solvation: Add anhydrous DMF (5.0 mL).

  • Neutralization & Deprotonation (Critical Step): Add DIPEA (522 µL, 3.0 mmol). Causality Note: The first 1.0 mmol of DIPEA strictly neutralizes the HCl, generating soluble DIPEA-HCl salt. The remaining 2.0 mmol deprotonates the carboxylic acid and maintains a basic environment for the incoming amine. Validation Check: The mixture must become fully homogeneous. If it remains cloudy, verify the basicity by spotting on wet pH paper (target pH ~8-9).

  • Activation: Add HATU (418 mg, 1.1 mmol) and stir for 10 minutes.

  • Coupling: Add the target amine (1.1 mmol). Stir for 2 hours. Monitor via LC-MS to confirm the absence of the +99 Da guanidinylation mass adduct[5].

  • Workup: Proceed with the identical aqueous workup described in Protocol A.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline". Verified URL:[Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry". Verified URL:[Link]

  • National Center for Biotechnology Information (PMC). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". J. Org. Chem. Verified URL:[Link]

  • Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives". Verified URL:[Link]

  • National Center for Biotechnology Information (PMC). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review". RSC Adv. Verified URL:[Link]

  • Wikipedia. "HATU". Verified URL:[Link]

Sources

Comparative

Comparative structural analysis of 3-Methylquinoline-7-carboxylic acid HCl and 2-Methylquinoline analogs

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on privileged scaffolds—like the quinoline ring—translate into profound differences in physicochemical properties, analytical b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications on privileged scaffolds—like the quinoline ring—translate into profound differences in physicochemical properties, analytical behavior, and biological efficacy. The quinoline scaffold is a cornerstone in medicinal chemistry, but its utility is entirely dictated by its substitution pattern [1].

This guide provides a rigorous comparative analysis between a highly functionalized derivative, 3-Methylquinoline-7-carboxylic acid HCl , and the foundational lipophilic analog, 2-Methylquinoline (Quinaldine) . By examining their structural causality, we can better design self-validating experimental workflows for drug discovery.

Structural Causality and Physicochemical Profiling

The position of the methyl group and the presence of a carboxylic acid drastically alter the molecule's electronic distribution and spatial interactions.

  • 3-Methylquinoline-7-carboxylic acid HCl: The addition of the carboxylic acid at the C7 position transforms the molecule into a strong hydrogen bond donor and acceptor. In biological systems, quinoline carboxylic acids often engage in critical salt bridges with target proteins (e.g., Arginine residues in enzymes like Dihydroorotate Dehydrogenase, DHODH) [3]. The HCl salt formulation is a deliberate design choice; it forces the protonation of the quinoline nitrogen, preventing the formation of an insoluble zwitterion and drastically enhancing aqueous solubility for in vitro assays. Furthermore, the methyl group at C3 projects into adjacent hydrophobic pockets without sterically hindering the quinoline nitrogen.

  • 2-Methylquinoline (Quinaldine): This analog features a methyl group at the C2 position, which introduces significant steric bulk directly adjacent to the quinoline nitrogen [4]. This steric hindrance reduces the nucleophilicity and basicity of the nitrogen, altering its metal-chelating and receptor-binding properties. Lacking polar functional groups, 2-methylquinoline exhibits high lipophilicity, making it highly membrane-permeable but prone to unspecific cytotoxicity rather than targeted receptor binding [2].

Table 1: Comparative Physicochemical Data
Property3-Methylquinoline-7-carboxylic acid HCl2-Methylquinoline (Quinaldine)Causality / Impact on Assay Design
Molecular Formula C₁₁H₉NO₂ · HClC₁₀H₉NSalt form vs. free base dictates stock solvent choice.
Molecular Weight 223.66 g/mol 143.19 g/mol Impacts molarity calculations for IC₅₀ curves.
cLogP ~1.5 - 2.0 (Amphoteric/Polar)2.6 (Highly Lipophilic)2-Methylquinoline requires higher DMSO % for solubilization.
H-Bond Donors 2 (COOH, NH⁺ from HCl)0C7-COOH enables target-specific salt bridge formation.
H-Bond Acceptors 3 (N, O, O)1 (N)Influences binding pocket orientation.
Key Structural Feature C7-Carboxylate & C3-MethylC2-Methyl steric bulkC2-Methyl hinders nitrogen engagement with target residues.

Receptor Pharmacology & Structure-Activity Relationship (SAR)

The structural divergence between these two analogs dictates their biological trajectories. 3-Methylquinoline-7-carboxylic acid HCl is primed for targeted enzymatic inhibition. The carboxylic acid acts as an electrostatic anchor, while the quinoline core and C3-methyl group provide necessary hydrophobic contacts [3]. Conversely, 2-methylquinoline analogs, due to their lipophilicity and lack of anchoring groups, often act via broad membrane disruption or non-specific hydrophobic pocket binding, leading to off-target effects.

SAR_Pathway Root Quinoline Scaffold Branch1 3-Methylquinoline-7-carboxylic acid Root->Branch1 Branch2 2-Methylquinoline (Quinaldine) Root->Branch2 Mech1 Salt Bridge via C7-COOH (e.g., Arginine interaction) Branch1->Mech1 Mech2 Hydrophobic Pocket Binding (Lipophilic integration) Branch2->Mech2 Out1 High Aqueous Solubility & Target Specificity Mech1->Out1 Out2 High Membrane Permeability & Broad Cytotoxicity Mech2->Out2

Caption: Structure-Activity Relationship (SAR) pathways for functionalized vs. lipophilic quinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Below are the optimized protocols for structural confirmation and biological evaluation, explaining the why behind the how.

Protocol A: NMR Structural Elucidation & Validation

1D NMR is insufficient to distinguish a C3-methyl from a C2-methyl definitively due to overlapping aromatic signals. We must employ 2D NMR (HMBC and NOESY) to map the exact spatial and through-bond connectivity [5].

  • Sample Preparation: Accurately weigh 15 mg of the quinoline analog. Dissolve in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is strictly required over CDCl₃ for the carboxylic acid derivative. It breaks intermolecular hydrogen bonds, ensuring the exchangeable proton of the C7-COOH is visible (typically around 13.0-14.0 ppm) and prevents line broadening.

  • 1D Acquisition (¹H and ¹³C): Acquire standard spectra to identify the total proton/carbon count.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe 2-3 bond correlations.

    • Self-Validation: For 3-methylquinoline, the methyl protons will show strong 3-bond correlations to C2 and C4. For 2-methylquinoline, the methyl protons will correlate to the quinoline nitrogen and C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Confirm spatial proximity. The C3-methyl will show NOE cross-peaks with H-4, validating the substitution pattern.

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B 1D NMR (1H, 13C) Identify functional groups A->B C 2D NMR (HSQC, HMBC) Map carbon-proton connectivity B->C D NOESY Confirm spatial methyl position C->D E Structural Validation Complete D->E

Caption: Workflow for NMR-based structural validation of quinoline derivatives.

Protocol B: In Vitro Target Inhibition Assay (Enzymatic)

To objectively measure the impact of the C7-COOH salt bridge, an enzymatic assay (e.g., DHODH inhibition) is utilized.

  • Reagent Preparation: Prepare a 10 mM stock of 3-Methylquinoline-7-carboxylic acid HCl in assay buffer (the HCl salt negates the need for 100% DMSO, preventing solvent-induced enzyme denaturation). Prepare 2-Methylquinoline in 10% DMSO.

  • Pre-incubation: In a 96-well microplate, pre-incubate the target enzyme with varying concentrations (1 nM to 100 µM) of the test compounds for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Self-Validating Control: Include a known potent inhibitor (e.g., Brequinar) in parallel wells [3]. This normalizes batch-to-batch variations in enzyme specific activity.

  • Reaction Initiation & Measurement: Add the enzymatic substrate to initiate the reaction. Measure the kinetic rate of product formation spectrophotometrically.

  • Data Analysis: Calculate the IC₅₀ by plotting the fractional activity against the log concentration of the inhibitor. The functionalized 3-MQ-7-COOH will typically display a sharp, sigmoidal dose-response curve indicative of specific binding, whereas 2-methylquinoline will likely show a shallow curve indicative of non-specific aggregation or poor affinity.

References

  • BenchChem.
  • BenchChem. "Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery." Benchchem.com.
  • National Institutes of Health (NIH).
  • PubChem. "2-Methylquinoline | C10H9N | CID 7060." PubChem - NIH.
  • BenchChem. "Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid." Benchchem.com.
Validation

Benchmarking the yield efficiency of 3-Methylquinoline-7-carboxylic acid hydrochloride across different coupling reagents

Quinoline-carboxamides are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1]. Synthesizing these derivatives requires the precise amidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoline-carboxamides are privileged scaffolds in drug discovery, frequently exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1]. Synthesizing these derivatives requires the precise amidation of quinoline-carboxylic acids. A highly valuable building block in this space is2[2].

Because this specific precursor is supplied as a hydrochloride salt, the stoichiometry of the organic base during the reaction is critical. Failure to fully neutralize the HCl salt leads to incomplete carboxylate activation, stalled kinetics, and severely depressed yields. This guide objectively benchmarks the performance of four premier coupling reagents—EDC/HOBt, PyBOP, HATU, and COMU—to determine the most efficient system for activating this heteroaromatic acid.

Mechanistic Causality of Reagent Selection

Amide bond formation does not happen spontaneously; it relies on activating the carboxylic acid into a highly reactive intermediate before introducing the amine. The choice of coupling reagent dictates the pathway, kinetics, and side-reaction profile:

  • EDC / HOBt : The traditional carbodiimide approach. EDC forms an unstable O-acylisourea, which is rapidly trapped by HOBt to form a stable OBt active ester. While highly reliable and easy to purify, it can suffer from sluggish kinetics when reacting with sterically hindered amines[3].

  • HATU : A uronium salt that generates an OAt (7-aza-benzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating the aminolysis step through hydrogen bonding with the incoming amine[4].

  • PyBOP : A phosphonium salt that activates the acid without the risk of guanidinylation side reactions—a common pitfall when uronium salts like HATU react directly with primary amines before the acid is fully activated.

  • COMU : A third-generation uronium salt based on OxymaPure.5 compared to the explosive nature of benzotriazole derivatives like HATU[5].

Reaction Workflow Visualization

AmideCoupling SM 3-Methylquinoline-7-carboxylic acid HCl (Starting Material) Base DIPEA / NMM (Neutralization & Deprotonation) SM->Base Step 1 FreeAcid Free Carboxylate Anion Base->FreeAcid CouplingReagent Coupling Reagent (EDC / HATU / PyBOP / COMU) FreeAcid->CouplingReagent Step 2 Intermediate Unstable Activated Intermediate (O-Acylisourea / Phosphonium) CouplingReagent->Intermediate Activation Additive Additive (HOBt / HOAt / Oxyma) Intermediate->Additive Esterification ActiveEster Stable Active Ester (OBt / OAt / Oxyma Ester) Additive->ActiveEster Stabilization Amine Amine Nucleophile (R-NH2) ActiveEster->Amine Aminolysis Product Quinoline-7-carboxamide (Final Product) Amine->Product Amide Bond Formation

Generalized mechanistic workflow for the amide coupling of 3-Methylquinoline-7-carboxylic acid.

Quantitative Benchmarking Data

To objectively benchmark these reagents, we evaluate the amidation of 3-Methylquinoline-7-carboxylic acid hydrochloride against two distinct amine profiles:

  • Benzylamine : A highly nucleophilic, unhindered primary amine (Standard reactivity).

  • 2,4-Difluoroaniline : A sterically hindered and electronically deactivated amine (Stress-test reactivity).

Coupling ReagentEquivalentsBase (Eq)SolventTime (h)Yield: Benzylamine (%)Yield: 2,4-Difluoroaniline (%)Byproduct Removal
EDC / HOBt 1.2 / 1.2DIPEA (3.0)DMF128532Aqueous wash (Easy)
PyBOP 1.2DIPEA (3.0)DMF88855Chromatography (Hard)
HATU 1.2DIPEA (3.0)DMF49681Aqueous wash (Moderate)
COMU 1.2DIPEA (3.0)DMF49886Aqueous wash (Easy)

Data Interpretation: 3.0 equivalents of base are strictly required across all runs. One equivalent neutralizes the quinoline HCl salt, one neutralizes the amine salt (or maintains basicity), and the final equivalent drives the coupling mechanism.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Coupling using COMU (Optimized for Deactivated Amines)

Causality Focus: COMU is selected for deactivated amines due to the extreme reactivity of the Oxyma active ester. Pre-activation is strictly performed to ensure the uronium salt does not prematurely react with the amine nucleophile.

  • Neutralization & Deprotonation : Suspend 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

    • Causality: The cloudy suspension will clear into a homogenous solution as the HCl salt is neutralized and the free carboxylate is generated.

  • Activation : Add COMU (1.2 mmol) to the solution at 0 °C. Stir for 15 minutes.

    • Self-Validation: The reaction mixture will exhibit a distinct color change (shifting to yellow/orange), visually confirming the formation of the Oxyma active ester[5].

  • Aminolysis : Add 2,4-Difluoroaniline (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring : Monitor reaction progress via LC-MS.

    • Expert Tip: Do not rely solely on TLC. Oxyma byproducts can streak and co-elute with polar amides. Validate completion by tracking the disappearance of the active ester mass peak.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The highly water-soluble nature of COMU's byproducts ensures they partition cleanly into the aqueous layer, avoiding tedious chromatography.

Protocol B: Baseline Coupling using EDC / HOBt (Optimized for Reactive Amines)

Causality Focus: EDC is utilized here as a cost-effective baseline. Because it forms a water-soluble urea byproduct, it is highly favored for scale-up when reacting with unhindered amines like benzylamine.

  • Preparation : Dissolve 3-Methylquinoline-7-carboxylic acid hydrochloride (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol).

  • Activation : Add EDC·HCl (1.2 mmol) portion-wise at 0 °C. Stir for 30 minutes to form the OBt active ester.

  • Coupling : Add Benzylamine (1.1 mmol) and stir at room temperature for 12 hours.

  • Workup : Dilute with water, extract with EtOAc, and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine, while the basic wash effectively strips out the water-soluble urea byproduct of EDC and any residual HOBt.

Comparative Analysis & Expert Insights

When benchmarking the synthesis of 3-Methylquinoline-7-carboxamides, the electronic deficiency of the quinoline ring makes the resulting active ester highly susceptible to hydrolysis if aminolysis is slow.

For routine couplings with highly reactive primary amines, EDC/HOBt remains a cost-effective and easily purified choice. However, when dealing with sterically hindered or electronically deactivated anilines, COMU and HATU demonstrate vastly superior yield efficiency.

Ultimately, COMU edges out HATU as the premier choice. It matches or exceeds HATU's kinetic profile while offering a non-explosive safety profile and highly water-soluble byproducts, which drastically streamlines downstream purification and prevents the persistent guanidinylation side-reactions seen with mismanaged HATU protocols.

References

  • BenchChem.
  • AK Scientific. "3-Methylquinoline-7-carboxylic acid hydrochloride." AKSci.
  • BenchChem.
  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • El-Faham, A., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-Methylquinoline-7-carboxylic acid hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.

This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Methylquinoline-7-carboxylic acid hydrochloride. We will move beyond a simple checklist to explain the causality behind each procedure, ensuring your disposal plan is a self-validating system of safety and compliance.

Hazard Profile and Risk Assessment: Understanding the Compound

Therefore, 3-Methylquinoline-7-carboxylic acid hydrochloride must be handled as a hazardous substance, with precautions taken against its potential toxicity, skin/eye irritation, and environmental hazards.[1][2]

Hazard CategoryGHS Classification (Inferred from Analogs)Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[1][3]
Skin IrritationCategory 2H315: Causes skin irritation.[3][4]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[3][4][5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[2][3]
CarcinogenicityCategory 1B / 2H350/H351: May cause cancer or is suspected of causing cancer.[2][3]
Aquatic ToxicityAcute & ChronicH402/H411: Harmful or Toxic to aquatic life with long-lasting effects.[1][3]

Personnel Safety: Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable baseline for mitigating the risks identified above.

  • Eye Protection : Safety goggles or a face shield must be worn.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][5]

  • Body Protection : A laboratory coat is essential to prevent skin contact.[1]

  • Respiratory Protection : All handling of solid powder or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Methylquinoline-7-carboxylic acid hydrochloride must follow a strict, documented procedure that complies with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] Never dispose of this chemical down the drain or in regular trash.[6][8]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste : From the moment it is deemed waste, the material must be classified as hazardous.

  • Segregate at the Source : Keep waste containing 3-Methylquinoline-7-carboxylic acid hydrochloride separate from all other waste streams. Incompatible chemicals must be separated by physical barriers or appropriate storage distances.[6]

    • Solid Waste : Unused reagent, contaminated weigh boats, filter papers, and contaminated PPE (e.g., gloves).

    • Liquid Waste : Solutions containing the compound and the first two to three solvent rinses (e.g., from acetone or ethanol) of contaminated glassware.[1]

Step 2: Containerization

Proper container selection is critical to prevent leaks and reactions.

  • Container Compatibility : Use only containers made of materials compatible with acidic and organic compounds. High-density polyethylene (HDPE) is a suitable choice.[6]

  • Container Integrity : Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[6]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[9]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The EPA requires that each waste container be clearly labeled.[10]

  • Attach a Hazardous Waste Tag : As soon as waste is first added to the container, affix your institution's hazardous waste tag.

  • Required Information : The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "3-Methylquinoline-7-carboxylic acid hydrochloride" . Do not use abbreviations.

    • The approximate concentration and total quantity.

    • The date waste was first added (accumulation start date).[10]

    • The relevant hazard warnings or pictograms (e.g., "Toxic," "Corrosive," "Environmental Hazard").[10]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[9][11]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][11]

  • Secondary Containment : Store the waste container in a secondary containment bin or tray to control potential spills.[6]

Step 5: Final Disposal
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[1][6]

  • Professional Disposal : The final disposal of 3-Methylquinoline-7-carboxylic acid hydrochloride must be conducted at an approved hazardous waste facility, which typically uses high-temperature incineration or other neutralization methods.[1][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Access : Secure the area to prevent unauthorized entry.

  • Use Spill Kit : If the spill is small and you are trained to handle it, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, dry sand).[12] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Avoid Dust : When cleaning a solid spill, do so carefully to avoid generating dust.

  • Collect Waste : Sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate : Clean the affected area thoroughly. Collect all cleanup materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Methylquinoline-7-carboxylic acid hydrochloride.

G start Waste Generated: 3-Methylquinoline-7-carboxylic acid hydrochloride decision_type Solid or Liquid Waste? start->decision_type solid_waste Solid Waste (e.g., powder, contaminated labware, PPE) decision_type->solid_waste  Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) decision_type->liquid_waste Liquid   select_container_solid Select Compatible Solid Waste Container solid_waste->select_container_solid select_container_liquid Select Compatible Liquid Waste Container liquid_waste->select_container_liquid label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Pictograms select_container_solid->label_container select_container_liquid->label_container store_saa Store Sealed Container in Secondary Containment within a Designated SAA label_container->store_saa contact_ehs Contact EHS for Pickup (Environmental Health & Safety) store_saa->contact_ehs final_disposal Final Disposal via Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Sources

Handling

Personal protective equipment for handling 3-Methylquinoline-7-carboxylic acid hydrochloride

Operational Safety & Logistical Guide: Handling 3-Methylquinoline-7-carboxylic acid hydrochloride As a Senior Application Scientist, I emphasize that establishing a robust, self-validating safety protocol is paramount wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistical Guide: Handling 3-Methylquinoline-7-carboxylic acid hydrochloride

As a Senior Application Scientist, I emphasize that establishing a robust, self-validating safety protocol is paramount when working with specialized research chemicals. 3-Methylquinoline-7-carboxylic acid hydrochloride (CAS: 2757731-53-4) is a highly specific heterocyclic building block frequently utilized in drug discovery and molecular synthesis[1]. Because it is a hydrochloride salt of an organic acid, it presents distinct physicochemical hazards that demand stringent operational and disposal workflows.

This guide provides procedural, step-by-step guidance to ensure scientific integrity, personnel safety, and environmental compliance, delivering the critical value you need beyond the product itself.

Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular causality of the compound's hazards. The presence of the hydrochloride (HCl) salt means that upon contact with moisture (such as sweat or mucosal membranes), the compound can dissociate, locally lowering the pH and causing acute tissue irritation[2].

GHS Hazard CodeHazard DescriptionCausal Mechanism & Operational Implication
H315 Causes skin irritationDissociation of the HCl salt in dermal moisture causes localized pH reduction, leading to epidermal irritation. Requires impermeable barrier protection.
H319 Causes serious eye irritationContact with ocular fluid causes rapid acidification and severe irritation. Necessitates full-seal ocular protection.
H335 May cause respiratory irritationAs a fine crystalline powder, it is easily aerosolized during transfer. Inhalation leads to mucosal irritation in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling this compound serves a specific, scientifically grounded purpose to mitigate the hazards listed above.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance to dilute acids and polar organic compounds compared to latex, which is porous to many organic molecules and can degrade upon exposure to acidic salts.

  • Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Because the compound is a fine powder, standard safety glasses with side shields do not adequately prevent airborne dust ingress. Full-seal goggles are required to prevent H319-related ocular damage.

  • Respiratory Protection: Handling strictly within a certified chemical fume hood (face velocity >0.5 m/s). If handled outside a hood (not recommended), an N95/FFP2 particulate respirator is mandatory.

    • Causality: Mitigates the H335 (respiratory irritation) risk from aerosolized particulates generated during weighing and transfer.

  • Body Protection: Flame-retardant lab coat with fitted cuffs and closed-toe shoes.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

  • Step 1: Environmental Preparation. Verify that the chemical fume hood is operational with a face velocity of at least 0.5 m/s. Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Step 2: PPE Donning. Equip the lab coat, chemical splash goggles, and a double layer of nitrile gloves. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Step 3: Weighing Protocol. Place an analytical balance inside the fume hood. Use an anti-static weighing boat and an anti-static micro-spatula.

    • Causality: Powders can cling to standard metal spatulas due to static charge, increasing the risk of sudden aerosolization or spills outside the weighing boat.

  • Step 4: Transfer and Solubilization. Transfer the weighed compound directly into the reaction flask or designated solvent vial. Seal the container immediately before removing it from the fume hood.

  • Step 5: Decontamination. Wipe down the balance and fume hood surface with a damp paper towel (using a 1% sodium bicarbonate solution to neutralize any residual acid), followed by 70% ethanol.

HandlingWorkflow Start 1. Preparation Verify Fume Hood Airflow (>0.5 m/s) PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Weighing Use Anti-static Spatula Minimize Dust PPE->Weighing Transfer 4. Transfer Move to Reaction Flask Seal Immediately Weighing->Transfer Clean 5. Decontamination Wipe Surfaces with Neutralizing Agent Transfer->Clean End 6. Post-Operation Doff PPE & Wash Hands Clean->End

Step-by-step operational workflow for handling 3-Methylquinoline-7-carboxylic acid hydrochloride.

Emergency Response & Spill Management

In the event of an accidental exposure or spill, immediate, protocol-driven action is required:

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers directly on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Eye Contact: Proceed immediately to the emergency eyewash station. Hold eyelids open and flush for 15 minutes. Seek immediate medical evaluation.

  • Bench Spill: Do not dry sweep. Cover the powder with damp absorbent paper to prevent dust generation. Carefully scoop the material into a solid hazardous waste container. Decontaminate the surface as described in Step 5.

Disposal & Logistical Plan

Disposal must account for the halogenated nature of the salt (the chloride ion). Improper segregation can lead to regulatory violations and damage to incineration facilities.

  • Solid Waste: Contaminated PPE, empty reagent vials, and spill cleanup materials must be disposed of in solid hazardous waste containers destined for high-temperature incineration.

  • Aqueous Waste: If the compound is dissolved in water, the resulting acidic solution must be neutralized to a pH of 6-8 using 1M NaOH before disposal in the standard aqueous waste stream.

    • Causality: Discharging acidic solutions can corrode plumbing and violate municipal wastewater regulations.

  • Organic Waste: If dissolved in organic solvents (e.g., DMSO, Methanol, DMF), the waste MUST be segregated into the "Halogenated Organic Waste" stream[3].

    • Causality: The chloride ion in the hydrochloride salt makes this a halogenated mixture. Mixing halogenated waste with non-halogenated organic waste can cause explosive reactions during incineration and release toxic dioxins.

WasteDisposal Waste Waste Generation: 3-Methylquinoline-7-carboxylic acid HCl Check Physical State of Waste? Waste->Check SolidBin Solid Hazardous Waste (Incineration) Check->SolidBin Dry Powder / PPE Aqueous Aqueous Solution (Acidic pH) Check->Aqueous Aqueous Solvent Organic Organic Solvent Solution Check->Organic Organic Solvent Neutralize Neutralize with 1M NaOH to pH 6-8 Aqueous->Neutralize AqueousBin Aqueous Waste Stream Neutralize->AqueousBin OrganicBin Halogenated Organic Waste Stream (Cl-) Organic->OrganicBin

Disposal decision matrix for 3-Methylquinoline-7-carboxylic acid hydrochloride waste streams.

References

  • Title: Quinoline-7-carboxylic acid — Chemical Substance Information | Source: NextSDS | URL: 2[2]

  • Title: 3-Methylquinoline-7-Carboxylic acid hydrochloride | Source: Chemikart (ChemScene) | URL:

  • Title: 2757731-53-4 3-Methylquinoline-7-carboxylic acid hydrochloride | Source: AK Scientific | URL: 1[1]

  • Title: 2757731-53-4 | 3-Methylquinoline-7-carboxylic acid hydrochloride | Source: BLD Pharm | URL: 3[3]

Sources

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